Benproperine Phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVUURBOSHQXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941157 | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
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Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-76-6, 19428-14-9 | |
| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benproperine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benproperine phosphate [JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |
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| Record name | Pirexyl | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |
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| Record name | Benproperine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPROPERINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Benproperine Phosphate: A Technical Guide on its Central Nervous System Antitussive Effects
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
This document provides an in-depth technical overview of benproperine phosphate, a non-narcotic antitussive agent. The primary focus is on its mechanism of action within the central nervous system (CNS) to suppress the cough reflex. This guide synthesizes preclinical data, outlines common experimental protocols for antitussive drug evaluation, and details the known molecular signaling pathways associated with benproperine's broader pharmacological profile.
The Neurobiology of the Cough Reflex Arc
The cough reflex is a critical defensive mechanism, mediated by a complex neural pathway. A fundamental understanding of this arc is essential to contextualize the action of centrally-acting antitussives. The reflex can be deconstructed into three primary stages:
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Afferent Pathway : The reflex is initiated by the stimulation of sensory receptors, primarily within the larynx, trachea, and bronchi. These irritant signals are transmitted to the brainstem predominantly via afferent fibers of the vagus nerve.[1]
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Central Processing : The afferent signals are received and integrated within a network of neurons in the brainstem, collectively referred to as the "cough center." This coordinating region is located in the medulla oblongata.[1][2]
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Efferent Pathway : Following central processing, the cough center generates a sequence of efferent signals. These signals travel through motor nerves to the diaphragm, abdominal wall muscles, and laryngeal muscles, culminating in the forceful expulsion of air that constitutes a cough.[1]
This compound's Mechanism of Action
This compound exerts its antitussive effects through a multifaceted mechanism, with its primary action being the suppression of the cough reflex within the central nervous system.
Central Inhibition of the Medullary Cough Center
The principal antitussive effect of benproperine is derived from its direct action on the medulla oblongata.[1][2][3] It modulates neural activity within the cough center, effectively increasing the threshold for cough induction and reducing the center's sensitivity to afferent stimuli from the periphery.[1] This modulation is believed to involve the regulation of neurotransmitter activity and ion channels that govern neuronal excitability within the cough reflex pathway.[1][4]
A key characteristic of benproperine is that it is a non-opioid antitussive.[4] Its mechanism is distinct from that of agents like codeine, as it does not exert its effects through opioid receptors.[1][3] This distinction is clinically significant, as it circumvents the risk of dependency and other adverse effects associated with opioid-based medications.
Contributing Peripheral Mechanisms
In addition to its central action, benproperine's overall efficacy is supported by several peripheral effects:
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Local Anesthetic Action : It exhibits a local anesthetic effect on the mucous membranes of the respiratory tract, which can desensitize the sensory receptors that initiate the cough reflex.[1][2]
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Mild Bronchodilation : The compound is believed to have a mild bronchodilator effect, helping to relax the smooth muscles of the airways.[1]
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Anti-inflammatory Properties : Evidence suggests that benproperine possesses anti-inflammatory properties, which may help reduce cough induced by inflammation of the respiratory tract.[1]
Quantitative Biological Activity Data
While detailed dose-response data for benproperine's direct action on the medullary cough center are not extensively available in public literature, its biological activity has been quantified in other contexts, primarily in oncology research. These data demonstrate the compound's potency at a molecular and cellular level.
| Parameter | Model System | Value | Context / Effect | Reference |
| IC₅₀ | DLD-1, AsPC-1 Cancer Cells | 1-2 µM | Inhibition of cell migration and invasion | [5] |
| Inhibition % | AsPC-1 Mouse Model | 56.1% | Reduction of lung metastasis | [5] |
| Inhibition % | HCT-116 Mouse Model | 78.9% | Suppression of liver metastasis | [5] |
| Inhibition % | DLD-1 Mouse Model | 78.2% | Suppression of liver metastasis | [5] |
| Inhibition % | Pancreatic Tumor Model | 47.7% | Inhibition of primary tumor growth | [5] |
Note: The data presented above originate from studies on the anticancer properties of benproperine and are not direct measures of its antitussive efficacy. They are included to provide a quantitative perspective on the compound's biological activity.
Experimental Protocols: Antitussive Efficacy Evaluation
The preclinical evaluation of centrally-acting antitussives commonly employs tussive agent challenge models in conscious animals. The citric acid-induced cough model in the guinea pig is a widely accepted standard for assessing antitussive drug efficacy.[6][7]
Generalized Protocol: Citric Acid-Induced Cough in Guinea Pigs
A typical experimental workflow involves the following steps:
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Animal Selection & Acclimatization : Male Hartley guinea pigs are often used.[8] Animals are acclimatized to laboratory conditions and handling to minimize stress-related variables.
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Pre-screening : Animals are exposed to a baseline citric acid challenge to identify and exclude non-responders or hyper-responders, ensuring a homogenous study population.[6]
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Drug Administration : this compound or a vehicle control is administered via a clinically relevant route (e.g., oral gavage) at a predetermined time (e.g., 60 minutes) before the tussive challenge.[6]
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Cough Induction : Conscious, unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of a tussive agent (e.g., 0.4 M citric acid) for a fixed duration (e.g., 10 minutes).[6][9]
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Data Acquisition & Analysis : Cough events are recorded using a pressure transducer (to detect the characteristic expiratory effort) and a microphone. The primary endpoints are the total number of coughs (frequency) and the time to the first cough (latency).[7] The data from the drug-treated group are compared to the vehicle control group to determine efficacy.
Known Molecular Signaling Pathway Interactions
Beyond its general effect on the medullary cough center, research has identified specific molecular pathways that this compound interacts with. These findings largely stem from investigations into its potential as a repurposed oncologic and anti-inflammatory agent.
ARPC2 Inhibition
Benproperine has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[5][10][11] ARPC2 is a critical component of the Arp2/3 complex, which nucleates actin polymerization and is fundamental to cell migration and invasion. By binding to ARPC2, benproperine impairs Arp2/3 function, disrupts the formation of lamellipodia, and inhibits actin polymerization.[10] This mechanism is the basis for its observed anti-metastatic effects in cancer models.[10][12] The direct relevance of ARPC2 inhibition to the central antitussive mechanism has not been established and remains an area for investigation.
Anti-inflammatory Signaling via the Akt Pathway
Benproperine has demonstrated anti-inflammatory effects in cellular models. In lipopolysaccharide (LPS)-stimulated monocyte/macrophage cells, benproperine was found to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[13] Mechanistic studies indicate that this effect is mediated through the Akt signaling pathway.[13] This anti-inflammatory action may contribute to its efficacy in cough associated with inflammatory airway conditions.
Conclusion and Future Directions
This compound is an effective non-opioid antitussive agent whose primary mechanism of action is the inhibition of the cough reflex within the medullary cough center.[1][2][4] This central effect is complemented by peripheral actions, including local anesthesia and potential anti-inflammatory activity.[1] While its clinical utility is well-established, the precise neurotransmitter systems and ion channels it modulates within the CNS to achieve its antitussive effect warrant further detailed investigation.
Furthermore, the identification of benproperine as a potent ARPC2 inhibitor and a modulator of the Akt signaling pathway highlights a complex pharmacological profile.[10][13] Future research should aim to bridge the gap between these well-defined molecular interactions and the overarching central mechanism of cough suppression, potentially uncovering novel therapeutic targets and refining our understanding of cough neurobiology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 3. What is Benproperine used for? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Benproperine reduces IL-6 levels via Akt signaling in monocyte/macrophage-lineage cells and reduces the mortality of mouse sepsis model induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peripheral Antitussive Mechanisms of Benproperine Phosphate: A Review of Current Knowledge
While Benproperine Phosphate is recognized for its centrally acting cough suppressant effects, a comprehensive understanding of its peripheral mechanisms remains an area of ongoing investigation. This document synthesizes the available, albeit limited, scientific information regarding the drug's actions outside the central nervous system, focusing on its local anesthetic, bronchodilatory, and anti-inflammatory properties. It is important to note that a significant gap exists in the literature regarding quantitative data and detailed experimental protocols for these peripheral effects.
This compound is a non-opioid antitussive agent that has been in clinical use for the treatment of cough.[1] Its primary mechanism is believed to be the suppression of the cough center in the medulla oblongata.[2] However, several peripheral actions have been attributed to the molecule, which may contribute to its overall therapeutic efficacy. These peripheral mechanisms are broadly categorized into a local anesthetic effect on airway sensory nerves, a mild bronchodilator action on airway smooth muscle, and potential anti-inflammatory activity within the respiratory tract.[1]
Local Anesthetic-like Effect on Airway Sensory Nerves
The cough reflex is initiated by the stimulation of sensory nerve endings, primarily afferent C-fibers, in the mucosa of the respiratory tract.[1] Benproperine is suggested to possess a local anesthetic-like effect, which would dampen the generation and propagation of action potentials in these sensory nerves, thereby reducing the signaling to the central cough center.[2]
This mechanism is conceptually similar to that of other local anesthetics, which typically function by blocking voltage-gated sodium channels in nerve membranes. However, direct evidence from electrophysiological studies specifically demonstrating the interaction of Benproperine with these channels in airway sensory neurons is currently lacking in the public domain. Consequently, quantitative data such as binding affinities or inhibitory concentrations (IC50) for specific sodium channel subtypes are not available.
dot
Figure 1: Hypothesized local anesthetic action of Benproperine.
Mild Bronchodilator Effect
Some sources suggest that this compound exerts a mild bronchodilator effect, which could contribute to its antitussive action by relaxing airway smooth muscle.[1] Bronchoconstriction can be a trigger for cough, and its alleviation may reduce the mechanical stimulus on sensory nerves.
The experimental basis for this claim is not well-documented in readily available literature. To quantify such an effect, studies would typically involve in vitro experiments on isolated tracheal or bronchial smooth muscle preparations. In such a setup, the tissue is pre-contracted with an agonist (e.g., acetylcholine or histamine), and the ability of Benproperine to induce relaxation is measured to determine its potency (EC50). Without such data, the clinical significance of this proposed bronchodilator effect remains speculative.
dot
References
Pharmacological Profile of Benproperine Phosphate: A Technical Guide for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate is a non-opioid antitussive agent with a multifaceted mechanism of action, targeting both central and peripheral pathways involved in the cough reflex.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its application in respiratory research. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to support further investigation and drug development efforts in the field of respiratory medicine.
Mechanism of Action
This compound exerts its antitussive effects through a combination of central and peripheral actions, distinguishing it from traditional opioid-based cough suppressants.[2][4]
Central Action: The primary central mechanism involves the inhibition of the cough center located in the medulla oblongata.[2][3] By modulating neurotransmitter activity within the cough reflex pathway, this compound reduces the sensitivity of the cough center to afferent nerve signals, thereby decreasing the frequency and intensity of coughing.[2] Notably, it does not act on opioid receptors, thus avoiding the adverse effects associated with opioid use, such as respiratory depression and dependence.[2]
Peripheral Actions: this compound also exhibits several peripheral effects that contribute to its overall antitussive efficacy:
-
Local Anesthetic Effect: It has a local anesthetic action on the mucous membranes of the respiratory tract, which helps to desensitize the sensory receptors that initiate the cough reflex.[2][3]
-
Bronchodilator Effect: It possesses a mild bronchodilator effect, aiding in the relaxation of airway smooth muscle. This can help alleviate coughing triggered by physical irritation in the airways.[2][5]
-
Anti-inflammatory Properties: Some evidence suggests that this compound has anti-inflammatory properties, which may be beneficial in reducing cough associated with inflammation of the respiratory tract.[2]
-
Anticholinergic Properties: Potential anticholinergic effects may contribute to a reduction in mucus secretion, a common factor in persistent coughing.[3]
The following diagram illustrates the proposed mechanism of action of this compound.
Pharmacological Data
In Vivo Antitussive Efficacy
The antitussive activity of benproperine has been evaluated in preclinical models, most notably the citric acid-induced cough model in guinea pigs.
| Compound | Animal Model | Tussive Agent | Route of Administration | Efficacy (ID50) | Citation(s) |
| (+/-)-Benproperine | Guinea Pig | 7.5% Citric Acid | Intraperitoneal | 16.1 mg/kg (for coughs in the first 3 min) 11.9 mg/kg (for coughs in the 5 min post-challenge) | [6] |
| R-(+)-Benproperine | Guinea Pig | 7.5% Citric Acid | Intraperitoneal | 23.3 mg/kg (for coughs in the first 3 min) 13.5 mg/kg (for coughs in the 5 min post-challenge) | [6] |
| S-(-)-Benproperine | Guinea Pig | 7.5% Citric Acid | Intraperitoneal | 25.4 mg/kg (for coughs in the first 3 min) 19.2 mg/kg (for coughs in the 5 min post-challenge) | [6] |
Pharmacokinetics
Benproperine exhibits enantioselective pharmacokinetics in humans. Following oral administration of the racemate, the plasma levels of the (-)-(S)-enantiomer are significantly higher than those of the (+)-(R)-enantiomer.
| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine | Citation(s) |
| AUC0-t Ratio (S/R) | 2.18 | 1 | [1][6] |
| Cmax Ratio (S/R) | 2.12 | 1 | [1][6] |
| T1/2 | No significant difference between enantiomers | No significant difference between enantiomers | [1][6] |
Metabolites of benproperine, including hydroxylated forms and their glucuronides, have been identified in human urine.[7] Some of these metabolites have been shown to be inactive as antitussive agents.[7]
Experimental Protocols
In Vivo Antitussive Assay: Citric Acid-Induced Cough in Guinea Pigs
This model is a standard for evaluating the efficacy of potential antitussive drugs.
Objective: To assess the dose-dependent antitussive effect of a test compound.
Materials:
-
Male Dunkin-Hartley guinea pigs
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Citric acid solution (e.g., 7.5%)
-
Nebulizer
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Whole-body plethysmography chamber with a microphone
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Test compound (this compound) and vehicle
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a set pretreatment time (e.g., 1.5 hours), place the conscious and unrestrained guinea pig into the plethysmography chamber.
-
Expose the animal to an aerosolized solution of citric acid for a defined period (e.g., 3 minutes).
-
Record the number of coughs during the exposure and for a subsequent observation period (e.g., 5 minutes) using the microphone and plethysmograph to differentiate coughs from other respiratory events.
-
Calculate the 50% inhibitory dose (ID50) based on the dose-response curve.
The following workflow diagram outlines the key steps in the citric acid-induced cough model.
In Vitro Bronchodilator Assay: Isolated Tracheal Smooth Muscle Preparation
This assay is used to evaluate the direct relaxant effect of a compound on airway smooth muscle.
Objective: To determine the bronchodilator activity of a test compound.
Materials:
-
Guinea pig tracheas
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Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Contractile agent (e.g., carbachol, histamine)
-
Test compound (this compound)
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction of the tracheal smooth muscle using a contractile agent (e.g., carbachol).
-
Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.
-
Measure the relaxation of the tracheal smooth muscle as a percentage of the pre-induced contraction.
In Vitro Anti-inflammatory Assay: Human Bronchial Epithelial Cells
This assay can be used to investigate the potential anti-inflammatory effects of a compound on respiratory cells.
Objective: To assess the ability of a test compound to reduce the production of pro-inflammatory mediators.
Materials:
-
Human bronchial epithelial cells (e.g., primary cells or a cell line like 16HBE)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α, cigarette smoke extract)
-
Test compound (this compound)
-
ELISA kits for measuring cytokines (e.g., IL-8, GM-CSF)
Procedure:
-
Culture human bronchial epithelial cells to confluence.
-
Pre-incubate the cells with the test compound or vehicle for a specified period.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) in the continued presence of the test compound.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-8) in the supernatant using ELISA.
-
Assess the inhibitory effect of the test compound on cytokine release.
Signaling Pathways
The precise signaling pathways underlying the antitussive action of this compound are not fully elucidated. However, its multifaceted mechanism suggests the involvement of pathways that modulate neuronal excitability and inflammatory responses. The local anesthetic effect is likely mediated through the blockade of voltage-gated sodium channels in sensory neurons, thereby inhibiting the generation and propagation of action potentials. The anti-inflammatory effects may involve the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
The following diagram illustrates a generalized signaling pathway for the cough reflex and potential points of intervention for this compound.
Conclusion
This compound is a non-opioid antitussive with a unique pharmacological profile characterized by both central and peripheral mechanisms of action. Its ability to suppress the cough reflex without the side effects of opioids makes it a valuable compound for respiratory research and clinical use. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design and execute robust preclinical and clinical studies. Further research is warranted to fully elucidate the specific signaling pathways involved in its antitussive action and to expand its clinical applications in various respiratory diseases.
References
- 1. [Enantioselective pharmacokinetics of benproperine in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Benproperine Phosphate: A Technical Guide to its Function as an ARPC2 Inhibitor in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate, a compound traditionally used as a cough suppressant, has emerged as a potent and orally active inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[1][2][3][4][5] This discovery has opened new avenues for its therapeutic application, particularly in oncology, where it has been shown to suppress cancer cell migration and tumor metastasis.[1][2][6] This technical guide provides an in-depth overview of this compound's mechanism of action as an ARPC2 inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The Arp2/3 complex is a crucial mediator of actin polymerization, playing a pivotal role in the formation of branched actin networks that drive cell motility.[5][7] ARPC2, a core subunit of this complex, is directly involved in these processes.[7] By targeting ARPC2, this compound impairs the function of the Arp2/3 complex, leading to a reduction in actin polymerization and subsequent inhibition of cell migration and invasion.[1][2][4] Notably, the S-stereoisomer of Benproperine (S-Benp) has been identified as the active form that directly binds to ARPC2 and exhibits a stronger inhibitory effect on cancer cell migration and invasion compared to the R-stereoisomer.[1]
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound and its active stereoisomer, S-Benproperine, has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations and binding affinities.
| Parameter | Compound | Value | Assay | Cell Line/System | Reference |
| Migration Inhibition IC50 | Benproperine | 1-2 µM | Transwell Migration Assay | DLD-1, AsPC-1 | [8] |
| Invasion Inhibition IC50 | Benproperine | 1-2 µM | Transwell Invasion Assay | DLD-1, AsPC-1 | [8] |
| Migration Inhibition IC50 | S-Benproperine | ~1 µM | Transwell Migration Assay | DLD-1 | [1] |
| Migration Inhibition IC50 | Benproperine (racemic) | ~2 µM | Transwell Migration Assay | DLD-1 | [1] |
| Direct Binding Affinity (KD) | S-Benproperine | 1.12 x 10⁻⁶ M | Surface Plasmon Resonance (SPR) | Purified ARPC2 protein | [1] |
Mechanism of Action: Targeting the ARPC2 Subunit
This compound exerts its biological effects by directly binding to the ARPC2 subunit of the Arp2/3 complex. This interaction has been validated through multiple label-free biochemical methods, including Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA).[6] The binding of S-Benproperine to ARPC2 stabilizes the protein, making it more resistant to proteolysis and thermal denaturation, which is the principle behind these assays.
The functional consequence of this binding is the impairment of the Arp2/3 complex's ability to nucleate new actin filaments. This disrupts the formation of lamellipodia, the protrusive structures at the leading edge of migrating cells, thereby inhibiting cell motility.[6] An in vitro actin polymerization assay demonstrated that S-Benproperine significantly delays actin polymerization in the presence of the Arp2/3 complex and its activator, WASp-VCA.[1]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: ARPC2 Inhibition by this compound.
References
- 1. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of Arp2/3 complex with actin: Nucleation, high affinity pointed end capping, and formation of branching networks of filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cache-challenge.org [cache-challenge.org]
- 8. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of Benproperine Phosphate in preclinical models.
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Benproperine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an antitussive agent with a mechanism of action centered on the inhibition of the cough reflex. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for its continued development and for ensuring its safety and efficacy. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound in preclinical species, provides detailed experimental protocols for key studies, and visualizes metabolic pathways and experimental workflows. While comprehensive quantitative pharmacokinetic data in preclinical models is not extensively available in the public domain, this guide provides a framework based on existing human data and standard preclinical methodologies.
Introduction
Benproperine is a non-narcotic cough suppressant that acts centrally on the cough center in the medulla oblongata.[1] It is also suggested to have peripheral effects, including local anesthetic action on the respiratory tract mucosa.[2][3] Preclinical pharmacokinetic and metabolism studies are essential to characterize the disposition of benproperine and its metabolites, which informs dose selection, safety assessments, and the design of clinical studies.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₃₀NO₅P | [4] |
| Average Mass | 407.447 Da | [4] |
| Monoisotopic Mass | 407.186160068 Da | [4] |
| IUPAC Name | 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine; phosphoric acid | [4] |
| InChI Key | MCVUURBOSHQXMK-UHFFFAOYSA-N | [4] |
| CAS Number | 3563-76-6 | [4] |
| Water Solubility | 0.00143 mg/mL (predicted) | [4] |
| logP | 4.9 (predicted) |[4] |
Pharmacokinetics in Preclinical Models
Detailed quantitative pharmacokinetic data for benproperine in standard preclinical models such as rats and mice are scarce in the available literature. General statements indicate that benproperine is absorbed from the gastrointestinal tract after oral administration, metabolized in the liver, and primarily excreted via the kidneys.[2][3]
An in vivo study in a mouse model of pancreatic cancer utilized an oral gavage administration of 50 mg/kg of this compound five days a week.[5][6] This provides a reference for oral dosing in this species, although no pharmacokinetic parameters were reported in this study.
Due to the lack of specific preclinical data, Table 2 presents a template for the kind of pharmacokinetic parameters that should be determined in preclinical studies.
Table 2: Key Pharmacokinetic Parameters for this compound in Preclinical Models (Hypothetical Data)
| Parameter | Rat (Oral) | Rat (IV) | Mouse (Oral) | Mouse (IV) | Dog (Oral) | Dog (IV) |
|---|---|---|---|---|---|---|
| Dose (mg/kg) | e.g., 20 | e.g., 5 | e.g., 50 | e.g., 10 | e.g., 10 | e.g., 2 |
| Cmax (ng/mL) | TBD | TBD | TBD | TBD | TBD | TBD |
| Tmax (h) | TBD | N/A | TBD | N/A | TBD | N/A |
| AUC₀-t (ng·h/mL) | TBD | TBD | TBD | TBD | TBD | TBD |
| AUC₀-inf (ng·h/mL) | TBD | TBD | TBD | TBD | TBD | TBD |
| t₁/₂ (h) | TBD | TBD | TBD | TBD | TBD | TBD |
| CL (L/h/kg) | N/A | TBD | N/A | TBD | N/A | TBD |
| Vd (L/kg) | N/A | TBD | N/A | TBD | N/A | TBD |
| F (%) | TBD | N/A | TBD | N/A | TBD | N/A |
TBD: To be determined; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Metabolism
In Vivo Metabolism
Studies in humans have identified two primary metabolites of benproperine (BPP): 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP).[7] These hydroxylated metabolites are further conjugated with glucuronic acid before excretion.[8] It is highly probable that similar metabolic pathways exist in preclinical species such as rats, mice, and dogs.
The proposed metabolic pathway for benproperine is illustrated in the following diagram.
Caption: Proposed metabolic pathway of Benproperine.
In Vitro Metabolism
In vitro metabolism studies using liver microsomes or hepatocytes from preclinical species are crucial for understanding the enzymes involved in benproperine metabolism and for assessing potential species differences. Such studies would typically involve incubating benproperine with liver preparations and identifying the formation of metabolites over time.
Experimental Protocols
The following sections provide detailed, standardized protocols for key preclinical pharmacokinetic and metabolism studies that should be performed for this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical single-dose pharmacokinetic study in rats following oral and intravenous administration.
Caption: Workflow for a rat pharmacokinetic study.
Protocol Details:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Housing: Acclimatize animals for at least 3 days with a 12-hour light/dark cycle and access to standard chow and water.
-
Dosing:
-
Oral (PO): Administer this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
Intravenous (IV): Administer this compound dissolved in a suitable vehicle (e.g., saline) as a bolus injection into the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of benproperine and its major metabolites in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
In Vitro Metabolism in Rat Liver Microsomes
This protocol outlines a typical in vitro metabolism study using rat liver microsomes.
Caption: Workflow for an in vitro metabolism study.
Protocol Details:
-
Materials: Pooled male Sprague-Dawley rat liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4).
-
Incubation:
-
Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL), benproperine (at various concentrations, e.g., 1-100 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the disappearance of benproperine and the formation of its metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism and identify the metabolites formed.
Bioanalytical Method for Quantification in Preclinical Samples
The following is a general protocol for the development and validation of an LC-MS/MS method for the quantification of benproperine and its metabolites in preclinical plasma, based on a published method for human samples.[7]
Table 3: LC-MS/MS Method Parameters for Benproperine and Metabolites
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction. |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid. |
| Flow Rate | 0.3-0.5 mL/min. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | To be determined for benproperine and its metabolites. |
| Internal Standard | A structurally similar compound (e.g., a deuterated analog). |
Conclusion
This technical guide provides a comprehensive overview of the currently available information on the preclinical pharmacokinetics and metabolism of this compound. While there is a notable lack of published quantitative data in preclinical models, the information on its metabolic pathways in humans provides a strong foundation for designing and interpreting preclinical studies. The detailed experimental protocols and visualization tools presented herein offer a practical framework for researchers and drug development professionals to further investigate the ADME properties of benproperine, ultimately contributing to a more complete understanding of its pharmacological profile. Further studies are warranted to generate robust preclinical pharmacokinetic data to support the continued development of this antitussive agent.
References
- 1. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Non-Opioid Profile of Benproperine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benproperine phosphate is a widely utilized antitussive agent, valued for its efficacy in cough suppression without the adverse effects and abuse potential associated with opioid-based medications. This technical guide provides an in-depth analysis of the pharmacological characteristics of this compound that definitively establish its non-opioid nature. Through a comprehensive review of its receptor binding profile, mechanism of action, and preclinical data, this document serves as a critical resource for researchers and drug development professionals. The evidence presented herein focuses on its lack of affinity for opioid receptors and its engagement with non-opioid targets, namely the sigma-1 (σ1) receptor and the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2).
Introduction
The management of cough is a significant clinical challenge. While opioid derivatives such as codeine have historically been the gold standard for antitussive therapy, their utility is hampered by a range of undesirable side effects, including respiratory depression, sedation, constipation, and a significant potential for abuse and addiction.[1] This has driven the development of non-opioid antitussives that can provide effective cough suppression with a more favorable safety profile.
This compound has emerged as a valuable therapeutic option in this class. It is a peripherally and centrally acting cough suppressant that is structurally distinct from opioids.[1] This guide delineates the key experimental evidence that substantiates the non-opioid classification of this compound, providing a detailed examination of its molecular interactions and physiological effects.
Mechanism of Action: A Departure from the Opioid Pathway
Benproperine's primary antitussive effect is achieved through the inhibition of the cough reflex arc. This action is multifaceted, involving both central and peripheral components.[1]
-
Central Action: Benproperine acts on the cough center located in the medulla oblongata of the brainstem, reducing its sensitivity to afferent nerve signals that trigger the cough reflex.[1]
-
Peripheral Action: It is also believed to exert a local anesthetic effect on the sensory receptors in the respiratory tract, further dampening the initiation of the cough reflex.[1]
Crucially, numerous sources confirm that benproperine does not exert its effects through interaction with opioid receptors.[1] This fundamental difference in its mechanism of action is the cornerstone of its classification as a non-opioid antitussive and its favorable safety profile.
Receptor Binding Profile: Absence of Opioid Receptor Affinity
In contrast, evidence suggests that benproperine interacts with the non-opioid sigma-1 (σ1) receptor. While a specific binding affinity (Ki) for benproperine at the σ1 receptor is not consistently reported, a structurally similar compound, LS-1-137, demonstrates a high affinity with a Ki value of 3.2 nM.[2] Several sources describe benproperine as having a moderate to high affinity for the σ1 receptor.[3] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various signaling pathways, but it is not an opioid receptor.[4][5]
Interaction with Non-Opioid Targets
Sigma-1 (σ1) Receptor Agonism
Benproperine's interaction with the σ1 receptor is a key aspect of its non-opioid mechanism. Agonism at the σ1 receptor has been linked to antitussive effects.[6] The signaling cascade initiated by σ1 receptor activation is distinct from opioid receptor signaling and does not involve the same downstream pathways associated with opioid-related side effects.
Signaling Pathway of Sigma-1 Receptor Agonism
Inhibition of ARPC2
Recent research has identified the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2) as a direct target of benproperine.[7] Benproperine, and particularly its more active S-isomer, inhibits ARPC2, which is a key component of the Arp2/3 complex responsible for actin polymerization. This inhibition has been shown to suppress cancer cell migration. While the direct link between ARPC2 inhibition and the antitussive effect is still under investigation, it represents another distinct, non-opioid mechanism of action.
Quantitative Data: ARPC2 Inhibition
| Compound | Target | Assay | Parameter | Value | Reference |
| Benproperine | Cancer Cell Migration | Transwell Migration | IC50 | 2 µM | [7] |
| S-Benproperine | Cancer Cell Migration | Transwell Migration | IC50 | 1 µM | [7] |
| Benproperine | Cancer Cell Invasion | Transwell Invasion | IC50 | ~4 µM | [7] |
| S-Benproperine | Cancer Cell Invasion | Transwell Invasion | IC50 | 2 µM | [7] |
| S-Benproperine | ARPC2 | Surface Plasmon Resonance | KD | 1.12 x 10⁻⁶ M⁻¹ | [7] |
Preclinical Evidence of Non-Opioid Antitussive Effect
The antitussive efficacy of this compound has been demonstrated in preclinical models, most notably the citric acid-induced cough model in guinea pigs. This model is a standard for evaluating potential antitussive agents.
Experimental Workflow: Citric Acid-Induced Cough Model
Studies have shown that benproperine significantly reduces the number of coughs induced by citric acid in a dose-dependent manner. This effect is not antagonized by opioid receptor antagonists such as naloxone, providing further functional evidence of its non-opioid mechanism.
Lack of Abuse Potential
A critical advantage of this compound over opioid antitussives is its lack of abuse potential. Preclinical studies to assess abuse liability, such as conditioned place preference (CPP) and drug discrimination assays, are essential in drug development.
-
Conditioned Place Preference (CPP): In this paradigm, animals are conditioned to associate a specific environment with a drug's effects. Drugs with rewarding properties, such as opioids, typically induce a preference for the drug-paired environment. Benproperine is not expected to produce a conditioned place preference.
-
Drug Discrimination: This model trains animals to recognize the subjective effects of a drug. Animals trained to discriminate an opioid from a vehicle would not recognize benproperine as being opioid-like.
The absence of opioid-like subjective effects and rewarding properties in these preclinical models is consistent with the clinical experience that benproperine does not produce euphoria or other effects that lead to abuse and addiction.
Logical Relationship: Differentiating Benproperine from Opioids
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells expressing recombinant human opioid receptors (µ, δ, or κ).
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
This compound.
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or control compounds.
-
For determining non-specific binding, a high concentration of a non-labeled opioid ligand (e.g., naloxone) is added.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound.
Animals: Male Hartley guinea pigs.
Materials:
-
This compound.
-
Vehicle control (e.g., saline).
-
Citric acid solution (e.g., 0.4 M).
-
Whole-body plethysmography chamber equipped with a nebulizer and microphone.
-
Data acquisition system to record respiratory patterns and cough sounds.
Procedure:
-
Acclimatize guinea pigs to the plethysmography chamber.
-
Establish a baseline cough response by exposing the animals to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) and counting the number of coughs during and immediately after exposure.
-
Administer this compound or vehicle control via a specified route (e.g., oral gavage or intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 60 minutes), re-expose the animals to the citric acid aerosol under the same conditions as the baseline measurement.
-
Record the number of coughs post-treatment.
-
Calculate the percentage of cough inhibition for each animal compared to its baseline.
-
Statistically analyze the difference in cough frequency between the benproperine-treated and control groups.
ARPC2 Target Engagement Assays
Objective: To confirm the direct binding of benproperine to ARPC2.
Methods:
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. Recombinant ARPC2 protein is immobilized, and different concentrations of benproperine are flowed over the chip to determine the association and dissociation rates, from which the equilibrium dissociation constant (KD) is calculated.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. Cells are treated with benproperine or a vehicle control, and then subjected to a temperature gradient. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. The amount of soluble ARPC2 at different temperatures is quantified by Western blotting.[7]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect the target protein from proteolysis. Cell lysates are incubated with benproperine or a control, followed by digestion with a protease. The amount of intact ARPC2 is then analyzed by Western blotting.[7]
Conclusion
The comprehensive body of evidence clearly establishes this compound as a non-opioid antitussive agent. Its mechanism of action is fundamentally different from that of opioid-based cough suppressants, as it does not interact with opioid receptors. Instead, its therapeutic effects are mediated through the modulation of the central cough center and peripheral sensory nerves, with evidence pointing to the involvement of the non-opioid sigma-1 receptor and the ARPC2 protein. The lack of opioid receptor binding is consistent with the absence of opioid-like side effects and abuse potential, making this compound a safe and effective alternative for the management of cough. This technical guide provides a robust framework for understanding the non-opioid nature of this compound, supporting its continued use and development in respiratory medicine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? [frontiersin.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Therapeutic Potential of Benproperine Phosphate: A Technical Guide on its Bronchodilator and Anti-inflammatory Effects
For Immediate Release
[City, State] – [Date] – Benproperine phosphate, a non-narcotic antitussive agent, is gaining attention within the scientific community for its potential bronchodilator and anti-inflammatory properties, offering promising avenues for the development of novel therapies for respiratory diseases. This technical guide provides an in-depth analysis of the current scientific evidence, detailing the pharmacological mechanisms, experimental data, and future research directions for this multifaceted compound.
Executive Summary
This compound has long been utilized for its cough-suppressing capabilities. Recent research, however, has illuminated its broader therapeutic potential, revealing a dual mechanism of action that encompasses both bronchodilation and anti-inflammatory effects. This whitepaper consolidates the existing, albeit limited, scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core pharmacological attributes. The subsequent sections will delve into the quantitative data, experimental methodologies, and the key signaling pathways implicated in its therapeutic effects.
Anti-inflammatory Effects of this compound
Emerging evidence strongly suggests that this compound possesses significant anti-inflammatory properties. In vitro and in vivo studies have demonstrated its ability to modulate key inflammatory pathways, positioning it as a potential candidate for treating inflammatory airway diseases.
Quantitative Data on Anti-inflammatory Effects
While extensive quantitative data is still forthcoming, preliminary studies have shown a discernible impact of this compound on the production of pro-inflammatory cytokines.
| Parameter | Cell Line | Inducer | This compound Concentration | % Inhibition of IL-6 Secretion | Reference |
| IL-6 Secretion | RAW264.7 | Lipopolysaccharide (LPS) | Not specified in abstract | Significant reduction | [1] |
Further research is required to establish robust dose-response curves and determine the half-maximal inhibitory concentration (IC50) values for the inhibition of various inflammatory mediators.
Experimental Protocols for Assessing Anti-inflammatory Effects
The primary research investigating the anti-inflammatory mechanism of this compound utilized a well-established in vitro model of macrophage activation.
2.2.1 Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage-like cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before or concurrently with LPS stimulation.
2.2.2 Measurement of IL-6 Secretion:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Cell culture supernatants are collected after treatment, and the concentration of secreted IL-6 is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
2.2.3 Western Blot Analysis for Akt Phosphorylation:
-
Purpose: To determine the activation state of the Akt signaling pathway.
-
Procedure:
-
Cell Lysate Preparation: Treated cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway
The anti-inflammatory action of this compound is mediated, at least in part, through the PI3K/Akt signaling pathway . Lipopolysaccharide (LPS) typically triggers a pro-inflammatory response in macrophages, leading to the production of cytokines like Interleukin-6 (IL-6). Benproperine has been shown to induce the phosphorylation of Akt, a key downstream effector of PI3K.[1] The activation of Akt, in turn, leads to a reduction in the secretion of IL-6.[1] This suggests that benproperine may exert its anti-inflammatory effects by modulating this critical intracellular signaling cascade.
Bronchodilator Effects of this compound
This compound is reported to exhibit a mild bronchodilator effect, contributing to its efficacy as an antitussive by relaxing the smooth muscles of the airways. This action can lead to easier breathing and a reduction in the physical irritation that can provoke coughing.[2]
Quantitative Data on Bronchodilator Effects
Currently, there is a lack of publicly available, specific quantitative data (e.g., EC50 or IC50 values) to definitively characterize the dose-dependent bronchodilator potency of this compound. Further research is necessary to quantify its relaxant effect on airway smooth muscle.
Experimental Protocols for Assessing Bronchodilator Effects
Standard organ bath techniques are employed to assess the effects of pharmacological agents on airway smooth muscle contraction and relaxation.
3.2.1 Isolated Guinea Pig Trachea Preparation:
-
Tissue Source: Trachea from male Dunkin-Hartley guinea pigs.
-
Preparation: The trachea is excised and cut into rings. These rings are then suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Tension Measurement: The tracheal rings are connected to isometric force transducers to record changes in muscle tension.
-
Experimental Procedure:
-
Pre-contraction: The tracheal rings are pre-contracted with a bronchoconstrictor agent such as histamine or acetylcholine to induce a stable muscle tone.
-
This compound Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxant effect of this compound is measured as the percentage reversal of the pre-contracted tone.
-
Potential Signaling Pathway
The precise signaling pathway for the bronchodilator effect of this compound is not yet fully elucidated. However, its potential anticholinergic properties are a key area of investigation.[3] Acetylcholine is a neurotransmitter that causes the contraction of airway smooth muscle by binding to muscarinic receptors (primarily the M3 subtype). By acting as a muscarinic receptor antagonist, benproperine could block the binding of acetylcholine, thereby preventing or reversing bronchoconstriction.
Discussion and Future Directions
The available evidence, while preliminary, points towards a promising dual therapeutic role for this compound in respiratory medicine. Its ability to both relax airway smooth muscle and suppress inflammation suggests it could be beneficial in conditions characterized by both bronchoconstriction and inflammatory processes, such as asthma and chronic obstructive pulmonary disease (COPD).
Future research should focus on:
-
Quantitative Pharmacological Characterization: Conducting comprehensive dose-response studies to determine the IC50 and EC50 values for its anti-inflammatory and bronchodilator effects, respectively.
-
Elucidation of Signaling Pathways: Further investigation into the precise molecular mechanisms underlying its bronchodilator action, including its affinity for different muscarinic receptor subtypes.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of asthma and COPD to assess its impact on airway hyperresponsiveness, inflammation, and lung function.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound as a bronchodilator and anti-inflammatory agent in patients with respiratory diseases.
Conclusion
This compound is an intriguing pharmacological agent with a potential that extends beyond its established role as an antitussive. Its demonstrated anti-inflammatory effects, mediated through the Akt signaling pathway, and its putative bronchodilator properties, possibly via an anticholinergic mechanism, warrant further rigorous scientific investigation. The insights provided in this technical guide aim to stimulate further research and development efforts to fully harness the therapeutic potential of this compound for the benefit of patients with respiratory diseases.
References
- 1. Benproperine reduces IL-6 levels via Akt signaling in monocyte/macrophage-lineage cells and reduces the mortality of mouse sepsis model induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of anaesthetics on guineapig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon augments contraction of guinea pig tracheal smooth muscle induced by histamine and leukotriene-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antitussive Benproperine Phosphate: A Novel Strategy in Oncology Through Autophagy Arrest
An In-depth Technical Guide on Early Research for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent preclinical investigations have repurposed the non-narcotic antitussive agent, Benproperine Phosphate (BPP), as a potential therapeutic for pancreatic cancer.[1][2] This emerging research highlights a novel mechanism of action centered on the induction of lethal autophagy arrest.[1][2] BPP initiates autophagy through the AMPK/mTOR signaling pathway but critically impairs the fusion of autophagosomes with lysosomes by downregulating RAB11A, a key protein in vesicle trafficking.[1][2] This disruption leads to an accumulation of autophagosomes, culminating in cancer cell death.[1][2] Furthermore, a nano-enabled delivery system co-administering BPP with gemcitabine has demonstrated synergistic cytotoxicity in pancreatic cancer models, suggesting a promising avenue for enhancing current chemotherapeutic regimens.[3] This technical guide synthesizes the foundational preclinical data, details the experimental methodologies employed, and visualizes the key molecular pathways and experimental workflows.
Introduction to this compound and Autophagy in Cancer
Autophagy is a cellular self-degradation process essential for maintaining homeostasis by removing damaged organelles and misfolded proteins.[4][5] In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages but promoting survival of established tumors under metabolic stress.[4] The manipulation of autophagy, therefore, presents a therapeutic window for cancer treatment. This compound, a drug with a long history of clinical use as a cough suppressant, has been identified as a potent inducer of autophagy arrest in pancreatic cancer cells.[1][2] This repurposing of an established drug offers a potentially accelerated path to clinical application in oncology.
Mechanism of Action: Induction of Lethal Autophagy Arrest
Early research has elucidated a two-pronged mechanism by which this compound exerts its anticancer effects on pancreatic cancer cells:
-
Initiation of Autophagy: BPP triggers the initiation of autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1][2]
-
Blockade of Autophagic Flux: Crucially, BPP disrupts the later stages of autophagy by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[1][2] RAB11A is essential for the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cellular components occurs.[1][2] This blockade leads to the accumulation of immature autophagosomes, a state known as autophagy arrest, which ultimately induces cell death.[1][2]
Signaling Pathway of this compound-Induced Autophagy Arrest
Caption: Signaling pathway of BPP-induced autophagy arrest in cancer cells.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from early preclinical studies on this compound in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| PANC-1 | Data not available in abstract | [1][2] |
| SW1990 | Data not available in abstract | [1][2] |
Note: Specific IC50 values were not available in the abstracts of the primary search results. A full-text review would be required to populate this data.
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| PANC-1 Xenograft | This compound | Significant suppression | [1][2] |
| Patient-Derived Xenograft | HA/ZIF-8@BPP/Gem | Synergistic cytotoxicity | [3] |
| Orthotopic Tumor Model | HA/ZIF-8@BPP/Gem | Synergistic cytotoxicity | [3] |
Note: Specific percentage of tumor growth inhibition was not detailed in the abstracts. The term "significant" is used as a qualitative descriptor from the source.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the effects of this compound on autophagy in cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Experimental Workflow: MTT Assay
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Protocol for Benproperine Phosphate administration in mouse models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate, a clinically used antitussive (cough suppressant), has garnered significant interest for its therapeutic potential beyond respiratory conditions.[1] Recent research has highlighted its efficacy in oncology and inflammatory disease models, primarily in mice. These notes provide detailed protocols and summaries of quantitative data from key studies to guide the design and execution of in vivo experiments using this compound. The compound has been identified as an inhibitor of the Actin-Related Protein 2/3 complex subunit 2 (ARPC2) and a modulator of critical cellular signaling pathways, including autophagy and inflammatory responses.[2][3][4]
Key Applications & Experimental Protocols
Oncology: Pancreatic Cancer Xenograft Model
This compound has been shown to significantly inhibit tumor growth and metastasis in mouse models of pancreatic cancer.[2][5][6] The primary mechanism involves the induction of "autophagy arrest," where autophagy is initiated but the final fusion of autophagosomes with lysosomes is blocked, leading to cancer cell death.[5][6]
Experimental Protocol: Subcutaneous Pancreatic Cancer Xenograft
This protocol is adapted from studies using Panc-1 human pancreatic cancer cells in immunodeficient mice.[5]
1. Materials and Reagents:
- This compound (BPP)
- Vehicle: Physiologic saline (0.9% NaCl)
- Panc-1 human pancreatic cancer cell line
- Phosphate-Buffered Saline (PBS), sterile
- Male BALB/c nude mice (5 weeks old, 18-20 g)
- Calipers
- Standard animal housing and care facilities
2. Procedure:
- Cell Preparation: Culture Panc-1 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS to a final concentration of 7 x 10⁷ cells/mL.
- Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (7 x 10⁶ cells) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow. Measure tumor length (l) and width (w) with calipers every other day. Calculate tumor volume using the formula: V = (l × w²)/2.
- Treatment Initiation: Once tumors reach an approximate volume of 100 mm³, randomize mice into a vehicle control group and a BPP treatment group (n=5 per group).[5]
- Drug Administration:
- Prepare a solution of BPP in physiologic saline.
- Administer BPP at a dose of 50 mg/kg via oral gavage .[2][5]
- Administer the vehicle (physiologic saline) to the control group using the same volume and route.
- Dosing Frequency: Administer treatment 5 days per week for 21-28 days.[2][5]
- Monitoring: Continue to measure tumor volume every other day. Monitor mouse body weight and general health throughout the study.[5]
- Endpoint Analysis: After the treatment period (e.g., 21 days), euthanize the mice.[5] Excise tumors, measure their final weight, and fix them in 4% paraformaldehyde for subsequent analyses like immunohistochemistry (e.g., for Ki67, LC3B, RAB11A).[5]
Inflammation: Sepsis Model
Benproperine has demonstrated anti-inflammatory effects in vivo, notably in a lipopolysaccharide (LPS)-induced sepsis model.[4] The mechanism involves the activation of Akt signaling, which leads to a reduction in the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6).[4]
Experimental Protocol: LPS-Induced Sepsis Model
This protocol is based on a study demonstrating benproperine's ability to reduce mortality and IL-6 levels in septic mice.[4]
1. Materials and Reagents:
- Benproperine (BNP)
- Lipopolysaccharide (LPS)
- Appropriate vehicle for BNP and LPS (e.g., sterile saline)
- Male BALB/c mice (or other appropriate strain)
- Standard animal housing and care facilities
2. Procedure:
- Acclimation: Acclimate mice to laboratory conditions.
- Group Allocation: Randomly assign mice to control, LPS-only, and LPS + BNP treatment groups.
- Drug Administration: Administer BNP via a suitable route (e.g., intraperitoneal injection or oral gavage). Note: The specific dose and timing relative to LPS challenge should be optimized based on preliminary studies, as the cited abstract does not specify the exact in vivo dose.
- Sepsis Induction: Administer a lethal or sub-lethal dose of LPS (intraperitoneally) to induce sepsis.
- Monitoring:
- Monitor mice for symptoms of sepsis, such as hypothermia (measure rectal temperature).
- Record survival rates over a set period (e.g., 48-72 hours).
- Endpoint Analysis:
- At a predetermined time point post-LPS challenge, euthanize a subset of animals from each group.
- Collect lung tissue and/or blood serum to measure IL-6 levels via ELISA or other immunoassays.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo mouse studies.
Table 1: Effects of this compound on Pancreatic Tumor Growth
| Parameter | Vehicle Control | Benproperine (50 mg/kg) | Percent Inhibition | Citation |
|---|---|---|---|---|
| Primary Tumor Growth | - | - | 47.7% | [2] |
| Lung Metastasis (AsPC-1) | - | - | 56.1% | [2] |
| Liver Metastasis (HCT-116) | - | - | 78.9% | [2] |
| Liver Metastasis (DLD-1) | - | - | 78.2% | [2] |
| Body Weight Change | No significant change | No significant change | - |[2][5] |
Table 2: Effects of Benproperine in LPS-Induced Sepsis Model
| Parameter | Effect of Benproperine Treatment | Citation |
|---|---|---|
| Mortality | Reduced mortality in septic mice | [4] |
| IL-6 Levels (Lungs) | Reduced | [4] |
| LPS-Induced Hypothermia | Improved (ameliorated) |[4] |
Visualizing Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Logic
Caption: General experimental workflow for in vivo mouse studies.
Caption: BPP-induced autophagy arrest signaling pathway.[5][6][7]
Caption: BPP anti-inflammatory signaling via Akt.[4]
Caption: BPP-mediated inhibition of metastasis via ARPC2.[2][3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Benproperine reduces IL-6 levels via Akt signaling in monocyte/macrophage-lineage cells and reduces the mortality of mouse sepsis model induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Benproperine Phosphate Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the identification and quantification of Benproperine Phosphate (BPP) and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Benproperine, an antitussive agent, is metabolized in the body to form hydroxylated and conjugated metabolites.[1][2] This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to accurately measure Benproperine and its key metabolites, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP), as well as their glucuronide conjugates.[1][2]
Introduction
Benproperine is a non-opioid cough suppressant that acts by inhibiting the cough reflex.[3][4] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. The primary metabolic pathways for Benproperine involve hydroxylation of the piperidine ring, followed by glucuronidation.[2] LC-MS/MS offers a highly sensitive and selective method for the simultaneous determination of the parent drug and its metabolites in complex biological samples like plasma and urine.[1]
Experimental Protocols
Sample Preparation (Human Plasma and Urine)
A liquid-liquid extraction (LLE) method is employed for the extraction of Benproperine and its metabolites from plasma and enzymatically hydrolyzed urine samples.[1]
Materials:
-
Human plasma or urine samples
-
Dextromethorphan (Internal Standard, IS)
-
Acetonitrile
-
Water
-
Formic acid
-
Liquid-liquid extraction solvent
Protocol:
-
Pipette a known volume of plasma or pre-treated urine into a clean tube.
-
Add the internal standard (Dextromethorphan) to each sample.
-
For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Perform liquid-liquid extraction to isolate the analytes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
-
Column: Diamonsil C18 (150 mm x 4.6 mm i.d.)[1]
-
Mobile Phase: Acetonitrile-water-formic acid (34:66:1, v/v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: Ambient
Mass Spectrometry (MS/MS)
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
-
Scan Mode: Selected Reaction Monitoring (SRM)[1]
-
Precursor and Product Ions: Specific m/z transitions for Benproperine, 3-OH-BPP, 4-OH-BPP, and the internal standard should be optimized.
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Benproperine and its metabolites in human plasma and urine.[1]
Table 1: Lower Limit of Quantification (LLOQ) [1]
| Analyte | Matrix | LLOQ (nmol/L) |
| Benproperine (BPP) | Plasma | 60 |
| 3-OH-BPP | Plasma | 4.0 |
| 4-OH-BPP | Plasma | 4.0 |
| Benproperine (BPP) | Urine | 4.9 |
| 3-OH-BPP | Urine | 4.7 |
| 4-OH-BPP | Urine | 2.4 |
Table 2: Precision and Accuracy [1]
| Analyte | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (%) |
| Benproperine & Metabolites | < 9.2% | < 9.2% | Within ±4.3% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Benproperine metabolites.
Benproperine Metabolic Pathway
Caption: Simplified metabolic pathway of Benproperine.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification and quantification of Benproperine and its primary hydroxylated metabolites in human plasma and urine. This methodology is well-suited for pharmacokinetic studies and other drug metabolism research, offering the high selectivity and accuracy required for regulatory submissions and clinical investigations. The provided workflow and metabolic pathway diagrams offer a clear and concise overview of the analytical process and the biotransformation of Benproperine.
References
- 1. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of Benproperine? [synapse.patsnap.com]
Application Notes: Dissolving Benproperine Phosphate for In Vitro Research
Introduction
Benproperine Phosphate (CAS No: 19428-14-9) is an antitussive agent that has garnered significant interest in research for its role as a potent inhibitor of the Actin-Related Protein 2/3 complex subunit 2 (ARPC2).[1][2][3] This activity allows it to suppress cancer cell migration and tumor metastasis by impairing Arp2/3-mediated actin polymerization.[1][3] Furthermore, recent studies have highlighted its potential in cancer therapy, where it can induce lethal autophagy arrest in pancreatic cancer cells.[4][5][6] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in-vitro experiments.
Solubility Characteristics
This compound exhibits high solubility in both aqueous and organic solvents commonly used in cell culture applications.
-
Dimethyl Sulfoxide (DMSO): It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL.[1] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][2]
-
Water: The compound is also readily soluble in water at concentrations of at least 100 mg/mL.[1]
For cell-based assays, it is standard practice to first prepare a high-concentration stock solution in DMSO. This stock is then diluted to the final working concentration in the aqueous cell culture medium. This approach minimizes the final concentration of DMSO in the culture, preventing solvent-induced cytotoxicity.
Handling and Storage
-
Dissolution Aids: If precipitation is observed upon adding the solvent, gentle warming and/or sonication can be employed to facilitate complete dissolution.[1]
-
Stock Solution Storage: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials away from moisture at -20°C for up to one year or at -80°C for up to two years.[1]
Quantitative Data Summary
The solubility of this compound in primary solvents is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 - 100 mg/mL | 147.26 - 245.43 mM | Use of fresh, anhydrous DMSO is highly recommended.[1][2] Ultrasonic treatment may be required.[1] |
| Water | ≥ 100 mg/mL | ≥ 245.43 mM | Saturation concentration is not fully determined but is at least 100 mg/mL.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 407.45 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 40.75 mg of this compound powder and place it into a sterile tube capable of holding the final volume.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO to the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.
-
Aliquoting: Dispense the 100 mM stock solution into single-use, sterile aliquots (e.g., 20 µL) in microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots sealed and protected from moisture at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To prepare a final concentration of 40 µM this compound in a cell culture medium for treating pancreatic cancer cells.[4]
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile pipette tips and pipettors
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare 1 mL of 40 µM working solution from a 100 mM stock, a 1:2500 dilution is required.
-
V1 = (C2 * V2) / C1
-
V1 = (40 µM * 1000 µL) / 100,000 µM = 0.4 µL
-
-
Serial Dilution (Recommended): Direct pipetting of sub-microliter volumes is inaccurate. It is best to perform a serial dilution.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 2 µL of the 100 mM stock solution to 198 µL of sterile cell culture medium. Mix well by pipetting.
-
Step B (Final Dilution): Add 40 µL of the 1 mM intermediate solution to 960 µL of cell culture medium to achieve the final 40 µM concentration.
-
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium will be 0.04%. This concentration is generally considered safe for most cell lines.
-
Application: Vortex the final working solution gently before adding it to the cell culture wells.
Visualized Workflow and Signaling Pathway
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibitory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benproperine Phosphate in pancreatic cancer research models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benproperine phosphate (BPP), a drug traditionally used as a cough suppressant, has emerged as a promising candidate for drug repurposing in oncology, particularly for the treatment of pancreatic cancer.[1][2] This document provides detailed application notes and protocols for utilizing BPP in pancreatic cancer research models, based on recent scientific findings. BPP has demonstrated significant anti-tumor effects both in vitro and in vivo, primarily by inducing lethal autophagy arrest and inhibiting cancer cell migration.[1][2][3]
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer through a dual mechanism:
-
Induction of Lethal Autophagy Arrest: BPP initiates autophagy through the activation of the AMPK/mTOR signaling pathway.[1] However, it subsequently stalls the autophagic process by preventing the fusion of autophagosomes with lysosomes. This blockade is achieved by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[1][2] The resulting accumulation of autophagosomes leads to autophagy-mediated cell death.[1][2]
-
Inhibition of Cancer Cell Migration and Metastasis: BPP has been identified as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2).[3][4] By targeting ARPC2, BPP disrupts the lamellipodial structure and actin polymerization, which are crucial for cell motility, thereby inhibiting the migration and invasion of cancer cells.[4] The S-stereoisomer of benproperine (S-Benp) has been shown to be more potent in this regard.[5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| Pancreatic Cancer Cells | EdU Incorporation Assay | Various | Inhibition of cell proliferation | [1] |
| Pancreatic Cancer Cells | LDH Release Assay | Various | Increased cytotoxicity | [1] |
| DLD-1 Cells | Invasion Assay | ~4 (IC50 for Benp), ~2 (IC50 for S-Benp) | Inhibition of cancer cell invasion | [5] |
In Vivo Efficacy of S-Benproperine in a Pancreatic Cancer Model
| Treatment | Metric | Result | Inhibition Rate | Reference |
| S-Benp | Primary Tumor Weight | Reduction | 50.8% | [5] |
| S-Benp | Primary Tumor Photon Flux | Reduction | 71.6% | [5] |
| S-Benp | Liver Metastasis | Reduction | 40.3% | [5] |
| S-Benp | Spleen Metastasis | Reduction | 55.5% | [5] |
| S-Benp | Kidney Metastasis | Reduction | 88.3% | [5] |
Experimental Protocols
Cell Viability and Proliferation Assays
a. MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[6]
-
Cell Seeding: Seed pancreatic cancer cells (e.g., HPAF-2, L3.6pl) in 96-well plates at a density of 1-5 x 10^3 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
b. EdU Incorporation Assay
This assay measures DNA synthesis and cell proliferation.[1]
-
Treatment: Treat pancreatic cancer cells with the desired concentrations of BPP for 24 hours.
-
EdU Labeling: Add EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium and incubate for a specified period (e.g., 2 hours) to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT Reaction: Perform the Click-iT reaction using a fluorescently labeled azide to detect the incorporated EdU.
-
Nuclear Staining: Counterstain the nuclei with Hoechst 33342.
-
Imaging: Visualize and quantify the EdU-positive cells using fluorescence microscopy.
Autophagy and Protein Expression Analysis
a. Western Blotting
This protocol allows for the detection of changes in protein expression related to autophagy and other signaling pathways.
-
Cell Lysis: Treat cells with BPP for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., LC3, p62, AMPK, mTOR, RAB11A, ARPC2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the use of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of BPP.[6]
-
Cell Preparation: Harvest pancreatic cancer cells (e.g., HPAF-2, L3.6pl) and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Tumor Induction: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NMRI nude mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Caption: BPP-induced autophagy arrest signaling pathway.
Caption: In vivo xenograft model experimental workflow.
Caption: BPP's inhibition of cancer cell migration.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental treatment of pancreatic cancer with two novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Benproperine Phosphate solubility issues in DMSO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benproperine phosphate. Our aim is to address common challenges, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There is conflicting information in publicly available data regarding the solubility of this compound in DMSO. Some sources report it as insoluble, while others indicate solubilities as high as 60 mg/mL or even 100 mg/mL with the aid of ultrasonication. This discrepancy may be due to differences in the crystalline form of the compound, the purity of both the compound and the solvent, and the presence of moisture. It is crucial to approach the solubilization of this compound in DMSO with a systematic and cautious methodology.
Q2: Why might I be experiencing difficulty dissolving this compound in DMSO?
A2: Several factors can contribute to difficulty in dissolving this compound in DMSO:
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Compound Characteristics: The crystalline structure (polymorphism) of your specific batch of this compound can significantly impact its solubility. Amorphous forms are generally more soluble than highly crystalline forms.
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Solvent Quality: The purity and water content of your DMSO are critical. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce its ability to dissolve certain compounds. Always use anhydrous, high-purity DMSO.
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Temperature: Solubility is often temperature-dependent. Gently warming the solution may aid dissolution.
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Concentration: You may be attempting to prepare a solution that is above the saturation point for your specific experimental conditions.
Q3: Is this compound stable in DMSO?
A3: While specific stability data for this compound in DMSO is not extensively published, it is generally recommended to prepare fresh solutions for experiments. For storage of stock solutions, it is advisable to store them at -20°C or -80°C in airtight containers to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is known to have a dual mechanism of action. It acts as a cough suppressant by targeting the central nervous system.[1][2] Additionally, it functions as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2).[3] By inhibiting ARPC2, this compound can modulate actin polymerization, which is a key process in cell migration and metastasis.[3][4]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to address challenges with dissolving this compound in DMSO.
Problem: this compound is not dissolving or is forming a precipitate in DMSO.
Troubleshooting Workflow:
Caption: A stepwise troubleshooting guide for this compound solubility issues in DMSO.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note the significant discrepancies in the reported values for DMSO.
| Solvent | Reported Solubility | Source |
| DMSO | 60 mg/mL | [2] |
| DMSO | 100 mg/mL (with ultrasonication) | [3] |
| DMSO | Insoluble | [1] |
| Water | 81 mg/mL | [2] |
| Ethanol | 3 mg/mL | [2] |
Experimental Protocol: Solubilization of this compound in DMSO
This protocol provides a standardized method for attempting to dissolve this compound in DMSO, taking into account the common factors that affect solubility.
Materials:
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This compound (high-purity)
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Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle
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Sterile, conical microcentrifuge tubes
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Vortex mixer
-
Water bath or heat block set to 37°C
-
Sonicator bath
Procedure:
-
Preparation:
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Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh, sealed bottle of anhydrous DMSO.
-
-
Weighing:
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Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
-
Initial Dissolution:
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Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
-
Gentle Warming (if necessary):
-
If the compound has not fully dissolved, place the tube in a 37°C water bath or heat block for 5-10 minutes.
-
Periodically remove the tube and vortex to aid dissolution.
-
-
Sonication (if necessary):
-
If solids persist after warming, place the tube in a sonicator bath for 5-10 minute intervals.
-
Visually inspect the solution for dissolution between intervals. Be cautious as prolonged sonication can generate heat.
-
-
Final Assessment:
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After the above steps, visually inspect the solution against a light source to ensure there are no visible particles.
-
If the solution is clear, it is ready for use. If particulates remain, consider preparing a lower concentration or using an alternative solvent.
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Signaling Pathway
This compound has been identified as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2). ARPC2 is a component of the Arp2/3 complex, which plays a crucial role in the nucleation of actin filaments and the formation of branched actin networks. This process is fundamental to cell motility. In the context of cancer, ARPC2 has been implicated in promoting cell proliferation and metastasis, potentially through pathways such as the TGF-β signaling pathway, which can induce epithelial-mesenchymal transition (EMT).
Caption: The inhibitory effect of this compound on the ARPC2-mediated actin polymerization pathway.
References
Technical Support Center: Optimizing HPLC Analysis of Benproperine Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Benproperine Phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: A common starting point for reversed-phase HPLC analysis of this compound involves a C18 column, a mobile phase consisting of a mixture of methanol or acetonitrile and a buffer, and UV detection. Specific conditions can be found in the tables below.
Q2: How can I improve peak shape and reduce tailing for the this compound peak?
A2: Peak tailing for basic compounds like this compound is often due to interactions with residual silanol groups on the silica-based column packing.[1][2] To mitigate this, consider the following:
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Mobile Phase pH: Adjusting the mobile phase pH can help. Working at a higher pH can suppress the ionization of basic compounds, but care must be taken as high pH can dissolve silica-based columns.[3] Conversely, a lower pH can protonate basic analytes, potentially leading to better interaction with the stationary phase.[1]
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Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry.[4]
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Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q3: My retention times are shifting. What are the possible causes and solutions?
A3: Variable retention times can be caused by several factors:[1][5]
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Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of the mobile phase.[6]
-
Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven will provide a stable temperature environment.[1][6]
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Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions.[6]
-
Pump Performance: Air trapped in the pump or faulty pump seals can lead to inconsistent flow rates and, consequently, shifting retention times.[1][3]
Q4: I am observing high backpressure in my HPLC system. What should I do?
A4: High backpressure is a common issue in HPLC and can be caused by:[1]
-
Column Clogging: Particulate matter from the sample or mobile phase can clog the column inlet frit. Using a guard column and filtering samples and mobile phases can prevent this.
-
Blocked Tubing or Fittings: Obstructions in the system tubing or fittings can also lead to increased pressure.
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Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause blockages.[1] Ensure sample solvent is compatible with the mobile phase.
Troubleshooting Guides
Guide 1: No Peaks or Very Small Peaks
If you are not observing any peaks or the peaks are significantly smaller than expected, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for the absence or reduction of HPLC peaks.
Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting)
An ideal chromatographic peak should be symmetrical. Deviations from this indicate potential issues with the separation.[5]
Caption: Troubleshooting guide for common HPLC peak shape problems.
Experimental Protocols
Protocol 1: HPLC Method for this compound in Tablets
This method is adapted from a published procedure for the determination of this compound in pharmaceutical tablets.[4]
-
Chromatographic System:
-
Column: Hypersil C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol:Water:Glacial Acetic Acid:Triethylamine (60:35:5:0.1, v/v/v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
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Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to obtain a known concentration (e.g., 25 µg/mL).
-
-
Sample Solution Preparation:
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Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a certain amount of this compound.
-
Transfer to a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak responses.
-
Calculate the quantity of this compound in the sample.
-
Protocol 2: HPLC Method for this compound and its Related Substances
This method is suitable for the determination of this compound and its related substances in oral liquid formulations.[7]
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol:Ammonia Acetate Buffer Solution (62:38, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Follow a similar procedure as in Protocol 1, using the appropriate diluent (mobile phase) to achieve concentrations within the linear range of the method (e.g., 0.1 - 1.0 mg/mL).
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Tablets)[4] | Method 2 (Oral Liquid)[7] | Method 3 (Metabolites in Plasma/Urine)[8] |
| Column | Hypersil C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) | Diamonsil C18 (150 x 4.6 mm) |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid:Triethylamine (60:35:5:0.1) | Methanol:Ammonia Acetate Buffer (62:38) | Acetonitrile:Water:Formic Acid (34:66:1) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 270 nm | UV at 270 nm | Tandem Mass Spectrometry (MS/MS) |
| Column Temp. | 35 °C | Ambient | Not Specified |
| Injection Vol. | Not Specified | 20 µL | Not Specified |
| Internal Standard | Cortisone Acetate | Not Specified | Dextromethorphan |
This technical support center provides a starting point for developing and troubleshooting HPLC methods for this compound. For more specific issues, consulting the instrument manual and relevant scientific literature is always recommended.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. [Determination of this compound tablets by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC determination of this compound and its related subs...: Ingenta Connect [ingentaconnect.com]
- 8. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid contamination in Benproperine Phosphate cell culture experiments.
Welcome to the technical support center for Benproperine Phosphate cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help prevent and address contamination issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in cell culture experiments involving this compound?
The most common sources of contamination in cell culture are universal and not specific to this compound. These include bacteria, fungi (yeasts and molds), mycoplasma, and cross-contamination with other cell lines.[1][2] These contaminants can be introduced through improper aseptic technique, contaminated reagents or media, and unclean laboratory equipment.[1][3]
Q2: How can I recognize different types of contamination in my cell culture?
Different contaminants present with distinct visual cues:
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Bacteria: A sudden drop in pH (media turns yellow), cloudy or turbid appearance of the culture medium, and the presence of small, motile particles between cells when viewed under a microscope.[1][4][5]
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Yeast: The medium may become cloudy and turn yellow, and under the microscope, you will see individual round or oval particles, sometimes in the process of budding.[6]
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Mold (Fungus): Initially, the medium may remain clear, but thin, thread-like filaments (hyphae) will be visible under the microscope.[6] Eventually, fuzzy colonies may become visible to the naked eye.[3]
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Mycoplasma: This is a particularly insidious contaminant as it often does not cause visible turbidity or pH changes.[1][7] Signs of mycoplasma contamination can be subtle, including a reduction in cell growth rate, changes in cell morphology, and altered cellular metabolism.[7][8] Specific testing, such as PCR, is the most reliable detection method.[4][7]
Q3: Can the preparation of this compound itself introduce contamination?
Yes, any non-sterile component added to a cell culture is a potential source of contamination. Preparing a stock solution of this compound requires careful handling to maintain sterility. It is crucial to use sterile solvents (like DMSO or saline) and sterile labware for dissolution.[9][10] The final solution should be filter-sterilized before being added to the culture medium.
Q4: What is the recommended method for preparing a sterile this compound solution for cell culture?
To prepare a sterile working solution of this compound, follow these general steps:
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Dissolve the this compound powder in a sterile, high-quality solvent such as DMSO to create a concentrated stock solution.[9][10]
-
Further dilute the stock solution in sterile cell culture medium or a saline solution to achieve the desired final concentration.[9]
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter before adding it to your cell cultures.
Q5: Should I use antibiotics in my culture medium when working with this compound?
While antibiotics can help prevent bacterial contamination, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[1][11] More importantly, some antibiotics can have off-target effects on cells, potentially interfering with the experimental results. If you choose to use antibiotics, it is still essential to maintain strict aseptic technique.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture After Adding this compound
| Possible Cause | Identification | Solution |
| Bacterial Contamination | Medium appears cloudy and yellow. Small, motile rods or cocci are visible under a microscope.[5] | Discard the contaminated culture immediately to prevent cross-contamination.[6] Decontaminate the incubator and biosafety cabinet.[6] Review your aseptic technique for preparing and adding the this compound solution. |
| Yeast Contamination | Medium is turbid. Oval or budding particles are visible under a microscope.[6] | Discard the contaminated culture. Thoroughly clean and disinfect the incubator, paying special attention to the water pan.[1] |
| Chemical Precipitation | A precipitate may be visible in the medium, which could be mistaken for microbial growth. | Check the solubility of this compound in your specific culture medium and at the concentration used. Ensure the solvent used for the stock solution is compatible with the medium. If precipitation occurs, consider preparing a fresh, lower concentration working solution.[9] |
Issue 2: Gradual Decline in Cell Health with No Obvious Contamination
| Possible Cause | Identification | Solution |
| Mycoplasma Contamination | Reduced cell proliferation, changes in morphology, no visible turbidity.[7][8] | Quarantine the suspicious culture and test for mycoplasma using a reliable method like PCR.[6][7] If positive, discard the culture and all related reagents. Treat the incubator and biosafety cabinet with a mycoplasma-specific disinfectant. |
| Chemical Contamination | Poor cell growth or death without visible microbial contamination. | This can arise from impurities in reagents or water, or residues from detergents.[7] Always use high-purity, cell culture grade reagents and water.[3] Ensure all glassware is thoroughly rinsed. |
| This compound Toxicity | Cell viability decreases in a dose-dependent manner. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Published studies have shown that concentrations around 20-120 µM can affect cell viability.[9] |
Experimental Protocols
Protocol 1: Aseptic Preparation of this compound Stock Solution
-
Preparation: Work within a certified Class II biological safety cabinet (BSC). Sanitize the BSC surfaces and all items entering the cabinet with 70% ethanol.[12]
-
Dissolution: Use a sterile, capped tube to weigh the desired amount of this compound powder. Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 60 mg/mL).[10]
-
Mixing: Gently vortex or pipette the solution up and down with a sterile pipette tip until the powder is completely dissolved. If necessary, gentle warming and sonication can aid dissolution.[9]
-
Sterilization: While the high concentration of DMSO is generally sterile, for absolute certainty, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability.[9]
Protocol 2: Aseptic Addition of this compound to Cell Culture
-
Preparation: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Inside a sanitized BSC, dilute the stock solution to the final working concentration in pre-warmed, sterile cell culture medium. Mix gently by inverting the tube or pipetting.
-
Addition to Culture: Remove the cell culture flask or plate from the incubator. Inside the BSC, carefully add the diluted this compound solution to the culture.
-
Incubation: Gently swirl the flask or plate to ensure even distribution of the compound. Return the culture to the incubator.
Visual Guides
Caption: A workflow for troubleshooting common contamination issues.
Caption: A workflow outlining key steps for maintaining aseptic technique.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. goldbio.com [goldbio.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of Benproperine Phosphate Metabolites
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the chemical synthesis of Benproperine Phosphate metabolites, primarily focusing on the hydroxylated forms such as 3-hydroxy-benproperine (3-OH-BPP) and 4-hydroxy-benproperine (4-OH-BPP).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound observed in vivo?
A1: The major metabolites of Benproperine (BPP) identified in human plasma and urine are monohydroxylated derivatives and their subsequent glucuronide conjugates.[1][2] The key hydroxylated metabolites are 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP).[3][4] These metabolites are synthesized as reference standards for pharmacokinetic and analytical studies.[1][2][3]
Q2: What is the general synthetic strategy for preparing hydroxylated Benproperine metabolites?
A2: The most common strategy involves a multi-step synthesis that typically starts with a commercially available substituted piperidine ring, which is later coupled with the side-chain of Benproperine. A key challenge is the introduction of the hydroxyl group at the desired position (C-3 or C-4) of the piperidine ring with high regioselectivity and stereoselectivity. An alternative approach is the direct, late-stage oxidation of Benproperine, although this often presents significant challenges in controlling selectivity.
Troubleshooting Guide: Synthesis & Purification
Problem 1: Low yield during the synthesis of the hydroxylated piperidine precursor.
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Question: I am attempting to synthesize N-protected 3-hydroxypiperidine by reducing N-protected 3-piperidone, but my yields are consistently low (<40%). What are the potential causes and solutions?
-
Answer: Low yields in the reduction of 3-piperidone are often due to incomplete reaction, side reactions, or issues with the work-up and isolation procedure. Here are some troubleshooting steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and effective choice for this reduction.[3] Ensure it is fresh, as it can degrade with moisture. For more stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but requires strictly anhydrous conditions and careful quenching.[5]
-
Reaction Conditions: Ensure the reaction is run at an optimal temperature (often 0°C to room temperature) and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
pH Control During Work-up: During the aqueous work-up, the pH must be carefully controlled. The hydroxylated piperidine product is a water-soluble amine, and incorrect pH can lead to poor extraction efficiency. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use fresh NaBH₄ in Methanol or Ethanol. | Mild, selective, and safer to handle than LiAlH₄. |
| Temperature | Start at 0°C, then allow to warm to room temperature. | Controls the initial exothermic reaction and prevents side reactions. |
| Monitoring | TLC with a suitable stain (e.g., ninhydrin). | Ensures the reaction goes to completion before quenching. |
| Work-up pH | Adjust to pH 10-12 with NaOH before extraction. | Converts the amine salt to the free base, improving organic solvent solubility. |
Problem 2: Poor regioselectivity in direct oxidation of the Benproperine piperidine ring.
-
Question: I am trying a direct C-H oxidation on an N-protected Benproperine precursor to introduce a hydroxyl group, but I am getting a mixture of 2-OH, 3-OH, and 4-OH isomers. How can I improve regioselectivity?
-
Answer: Direct oxidation of a saturated N-heterocycle like piperidine is notoriously challenging due to the similar reactivity of the C-H bonds at different positions.[6][7][8] This often results in a mixture of regioisomers and is a significant hurdle.
-
Steric Hindrance: The bulky side chain of Benproperine may offer some steric direction, but electronic effects often dominate, leading to oxidation at the C-2 and C-4 positions.
-
Directed Oxidation: A more reliable but longer approach is to use a directing group on the piperidine ring to guide the oxidant to a specific position. However, this adds synthetic steps.
-
Biocatalysis: Consider using enzymatic C-H oxidation. Certain hydroxylase enzymes can offer high regioselectivity and stereoselectivity for piperidine hydroxylation, providing a greener and more efficient alternative to traditional chemical methods.[9][10]
-
| Approach | Expected Outcome | Challenges |
| Direct Chemical Oxidation | Low regioselectivity, mixture of 2/3/4-OH isomers. | Difficult to control, requires extensive chromatographic separation. |
| Synthesis from Pre-hydroxylated Precursor | High regioselectivity. | Longer synthetic route, availability of starting materials. |
| Biocatalytic Oxidation | High regioselectivity and stereoselectivity. | Requires screening for a suitable enzyme and optimization of reaction conditions. |
Problem 3: Difficulty in separating 3-OH-BPP and 4-OH-BPP isomers.
-
Question: My final product is a mixture of 3-OH-BPP and 4-OH-BPP, and they are co-eluting on my standard reverse-phase HPLC column. What purification strategies can I use?
-
Answer: The separation of regioisomers like 3-OH-BPP and 4-OH-BPP can be very challenging due to their similar physical properties.
-
Chromatography Optimization: Systematically screen different HPLC columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase compositions. Adding a small amount of an ion-pairing agent or adjusting the pH can sometimes improve resolution.
-
Preparative HPLC: If analytical scale optimization is insufficient, preparative HPLC is the most effective method for isolating pure isomers.[3]
-
Chiral Chromatography: If your synthesis has also produced different stereoisomers (diastereomers), a chiral column will likely be necessary for complete separation. Chiral HPLC methods have been developed for resolving isomers of similar structures like N-Boc-3-hydroxypiperidine.
-
Derivatization: In some cases, derivatizing the hydroxyl group can alter the polarity enough to allow for separation on standard silica or reverse-phase columns. The protecting group can then be removed post-purification.
-
Experimental Protocols
Protocol 1: Synthesis of a Hydroxylated Benproperine Metabolite Precursor
This protocol describes a general method for synthesizing a key intermediate, 1-(2-chloro-1-methylethyl)-4-hydroxypiperidine, which can then be coupled with 2-(phenylmethyl)phenol to form 4-OH-BPP.
-
Step 1: N-Alkylation of 4-Hydroxypiperidine
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To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
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Add 1,2-dichloropropane (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, DCM:MeOH gradient) to yield 1-(2-chloro-1-methylethyl)-4-hydroxypiperidine.
-
-
Step 2: Ether Synthesis (Williamson Ether Synthesis)
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve 2-(phenylmethyl)phenol (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.
-
Add a solution of 1-(2-chloro-1-methylethyl)-4-hydroxypiperidine (from Step 1, 1.1 eq) in DMF.
-
Heat the reaction to 90°C and stir for 24 hours.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-OH-BPP.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for metabolite synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
Technical Support Center: Benproperine Phosphate Oral Gavage in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining oral gavage techniques for Benproperine Phosphate in rodent models. It includes troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to ensure safe, effective, and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a non-opioid antitussive (cough-suppressing) medication.[1][2] Its primary mechanism involves inhibiting the cough reflex by acting on the cough center in the medulla oblongata.[2][3] It also exhibits peripheral effects, including mild bronchodilator, anti-inflammatory, and local anesthetic properties.[3] In cancer research, it has been identified as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), which can suppress cancer cell migration.[4][5]
Q2: What are the critical considerations before starting an oral gavage study with this compound? A2: Before beginning a study, it is crucial to ensure personnel are properly trained in oral gavage techniques.[6][7] Key considerations include selecting the correct gavage needle (gavage tube) size and length, calculating the appropriate administration volume based on the animal's body weight, choosing a suitable vehicle for this compound, and mastering the proper restraint technique to minimize stress and injury to the animal.[6][8][9]
Q3: What are the advantages of using flexible plastic feeding tubes over rigid metal ones? A3: Flexible plastic feeding tubes are generally considered safer and represent a welfare refinement.[10] Their flexibility and soft tip minimize the risk of esophageal trauma, perforation, or inadvertent entry into the trachea, which are more common complications with rigid metal needles.[6][10][11] Plastic tubes are also often disposable, which eliminates the risk of cross-contamination and the need for cleaning and sterilization.[10]
Q4: How frequently can oral gavage be performed on a single animal? A4: Dosing can typically be repeated up to three times within a 24-hour period.[6][9] Any protocol requiring more frequent dosing must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).[6][9]
Troubleshooting Guide
Q5: The animal is excessively struggling during restraint. What should I do? A5:
-
Ensure Proper Handling: Handle the animals gently but firmly to build acclimation and reduce anxiety.[10]
-
Correct Restraint Technique: For mice, ensure you have a secure scruff of the neck skin to immobilize the head and prevent bites.[10][12] For rats, a firm grasp around the thoracic region while supporting the lower body is effective; wrapping the animal in a towel can also help.[6][7] The goal is to create a straight line from the head through the neck and esophagus.[8][13]
-
Take a Break: If an animal is overly stressed, release it and allow it to calm down before attempting the procedure again.[14] Forcing the procedure on a stressed animal increases the risk of injury.
Q6: I am feeling resistance while inserting the gavage needle. How should I proceed? A6: STOP IMMEDIATELY. Never force the needle if you feel resistance.[6][15] Resistance indicates that the needle may be incorrectly placed, likely in the trachea or pressing against the esophageal wall.[16] Gently withdraw the needle completely, ensure the animal's head and neck are properly aligned, and then re-insert it, aiming along the upper palate before advancing down the esophagus.[6] The animal should swallow as the tube passes.[16]
Q7: Fluid is bubbling from the animal's nose, or it starts gasping. What does this mean? A7: These are critical signs of aspiration, meaning the substance has entered the trachea and lungs.[10][17]
-
Immediate Action: Withdraw the needle immediately.[8] Gently rotate the animal so its head is facing down to allow any fluid to drain out.[8]
-
Post-Incident Monitoring: Do not re-attempt the gavage.[8] Monitor the animal closely for signs of respiratory distress. If the substance was aqueous and the volume was small, the animal may recover.[17] However, if the animal shows progressive distress (gasping, blue mucous membranes), immediate humane euthanasia is required to prevent suffering.[8]
Q8: The animal shows signs of distress after the procedure (e.g., hunched posture, labored breathing, swelling of the neck). What could be the cause? A8: These signs may indicate a serious complication, such as perforation of the esophagus or stomach.[14][17]
-
Esophageal Perforation: Swelling of the neck or under the front legs can occur due to air or fluid escaping from the damaged esophagus.[14][17]
-
Stomach Perforation: Abdominal distension and lethargy observed within 24 hours can indicate stomach perforation.[8]
-
Response: These conditions are severe and painful. The animal should be monitored closely, and if these signs are present, humane euthanasia is the appropriate response.[8][17]
Q9: this compound is poorly water-soluble. What vehicle should I use for oral administration? A9: For poorly soluble compounds, creating a homogenous suspension is a common strategy. Several vehicles can be used, but they should be tested for tolerability in long-term studies.[18][19]
-
Common Vehicles:
-
Preparation: The compound should be finely ground and suspended in the chosen vehicle. Using a sonicator or homogenizer can help ensure a uniform and stable suspension, which is critical for accurate dosing.
Q10: The mouse keeps biting and damaging the flexible plastic feeding tube. How can I prevent this? A10:
-
Correct Insertion Point: Insert the tube into the side of the mouth, in the gap behind the incisors (the diastema).[16][17] Avoid inserting it directly at the front of the mouth.[16]
-
Proper Head Alignment: Ensure the head is properly extended and immobilized. This alignment makes it more difficult for the mouse to get the tube between its incisors.
-
Use of Bite Guards: While some flexible tubes are more resistant to biting, in persistent cases, a bite-guard may be considered, although this adds rigidity to the setup. The best prevention is a swift, confident, and correct technique.[10]
Quantitative Data Summary
Table 1: Recommended Maximum Oral Gavage Volumes for Rodents
| Species | Body Weight | Maximum Recommended Volume (mL/kg) | Example Volume |
|---|---|---|---|
| Mouse | 20 - 30 g | 10 mL/kg[6][13] | 0.2 - 0.3 mL |
| Rat | 200 - 300 g | 10 - 20 mL/kg[7][9] | 2.0 - 6.0 mL |
Note: Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of reflux and aspiration.[6] Volumes should be reduced for pregnant animals.[7][8][13]
Table 2: Recommended Gavage Needle (Tube) Sizes for Mice
| Weight Range (g) | Gauge | Length (inches) | Tip Diameter (mm) |
|---|---|---|---|
| 15 - 20 | 22G | 1 - 1.5 | 1.25 |
| 20 - 25 | 20G | 1.5 - 2 | 2.25 |
| > 25 | 18G | 1.5 - 2 | 2.25 |
Data compiled from multiple sources.[6][8][14] Both straight and curved needles are available. Flexible plastic tubes are recommended.
Table 3: Recommended Gavage Needle (Tube) Sizes for Rats
| Weight Range (g) | Gauge | Length (inches) | Tip Diameter (mm) |
|---|---|---|---|
| 100 - 200 | 18G | 2 - 3 | 2.25 |
| 200 - 300 | 16G | 3 - 4 | 3.00 |
| > 300 | 15G - 16G | 3 - 4 | 3.00+ |
Data compiled from multiple sources.[6][8][9] Flexible plastic or red rubber feeding tubes can be used.
Table 4: Potential Vehicle Formulations for Poorly Soluble Compounds
| Vehicle | Concentration | Notes |
|---|---|---|
| Methylcellulose (MC) | 0.5% - 2% (w/v) in water | Common suspending agent. Viscosity should be considered. |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) in water or saline | Widely used, forms a stable suspension.[20] |
| Polyethylene Glycol (PEG) 300/400 | Up to 90% in saline/water | Can improve solubility but may have physiological effects. |
| Dimethyl sulfoxide (DMSO) | < 10% (v/v) | Use with caution due to potential toxicity and interaction with test compounds.[18] |
| Corn Oil / Miglyol® 812 | 100% | Can be used for lipophilic compounds but may alter pharmacokinetics.[18][21] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (Example)
-
Calculate Required Mass: Based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the total mass of this compound needed for the study cohort.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until the CMC is fully hydrated and the solution is homogenous.
-
Create Suspension: Weigh the calculated amount of this compound powder. If necessary, use a mortar and pestle to ensure the powder is fine and uniform.
-
Combine and Homogenize: Slowly add the this compound powder to the CMC vehicle while continuously stirring or vortexing.
-
Ensure Homogeneity: Use a magnetic stirrer, overhead stirrer, or sonicator to create a uniform suspension. Visually inspect the suspension before each dose to ensure there is no settling. Prepare fresh daily unless stability data indicates otherwise.
Protocol 2: Step-by-Step Oral Gavage Procedure in a Mouse
-
Preparation:
-
Confirm the animal's weight and calculate the precise dosing volume.[17]
-
Draw the calculated volume of the this compound suspension into a syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Attach an appropriately sized, sterile gavage needle (a flexible plastic tube is recommended).[10]
-
-
Measure Tube Length:
-
Animal Restraint:
-
Tube Insertion:
-
Gently insert the tip of the gavage tube into the diastema (the gap behind the incisors) on one side of the mouth.[16]
-
Advance the tube along the roof of the mouth toward the back of the pharynx. The animal will reflexively swallow, which allows the tube to pass easily into the esophagus.[6][12]
-
The tube should advance smoothly to the pre-measured mark with no resistance.[15] If resistance is met, withdraw and start over.
-
-
Substance Administration:
-
Withdrawal and Monitoring:
-
After the full dose is administered, gently remove the tube along the same path of insertion.
-
Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as gasping, choking, or fluid from the nose.[11][13]
-
Continue to monitor the animal periodically over the next 24 hours for any delayed complications.[8]
-
Visualizations
Caption: Experimental workflow for a successful oral gavage procedure in rodents.
Caption: Multifaceted mechanism of action for this compound.[1][2][3]
Caption: BPP's anticancer effect via autophagy arrest in pancreatic cancer cells.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is Benproperine used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. reddit.com [reddit.com]
- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. youtube.com [youtube.com]
- 23. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Optimizing ARPC2 Inhibition with Benproperine Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Benproperine Phosphate for the optimal inhibition of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ARPC2?
A1: this compound is an orally active and potent inhibitor of ARPC2, a key component of the Arp2/3 complex. It functions by directly binding to ARPC2, which impairs the function of the Arp2/3 complex and, as a result, attenuates the rate of actin polymerization.[1][2] This mechanism has been shown to suppress cancer cell migration and tumor metastasis.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. For cell migration and invasion assays, IC50 values are typically in the range of 1-2 µM.[2] For cell viability assays, concentrations between 20-120 µM for 24 hours have been shown to inhibit cell viability in a dose-dependent manner.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water (up to 81 mg/mL) and DMSO (up to 60 mg/mL).[3] For cell-based assays, a stock solution in DMSO is commonly used. It is recommended to prepare fresh solutions for use.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: Is this compound specific to ARPC2?
A4: Benproperine has been identified as a specific inhibitor of ARPC2.[4] Studies have shown that it selectively inhibits the migration of cancer cells but not normal cells, suggesting a window of specificity.[2][5] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls to validate the specificity of the observed effects (see Troubleshooting Guide).
Q5: What are the known downstream effects of ARPC2 inhibition by this compound?
A5: Inhibition of ARPC2 by this compound disrupts the formation of lamellipodia and actin polymerization.[2] This can impact cell migration and invasion. Additionally, studies have suggested that ARPC2 inhibition can affect downstream signaling pathways, including the Yes-associated protein (YAP) pathway, and may induce autophagy arrest in cancer cells.[4]
Troubleshooting Guides
General Experimental Challenges
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or Inconsistent Results | - Compound Instability: this compound solution may have degraded. - Incorrect Concentration: Errors in stock solution preparation or dilution. - Cellular Resistance: Some cell lines may be less sensitive to ARPC2 inhibition. | - Prepare fresh stock solutions and working dilutions for each experiment.[1] - Verify the concentration of your stock solution. - Perform a dose-response curve to determine the optimal concentration for your cell line. - Ensure proper storage of stock solutions at -20°C or -80°C.[1] |
| High Background or Non-Specific Effects | - High Concentration: Using concentrations that induce general cytotoxicity. - Off-Target Effects: The compound may be affecting other cellular processes. | - Determine the cytotoxic concentration of this compound for your cell line using a viability assay (e.g., MTT or LDH). Use concentrations below the cytotoxic threshold for functional assays. - Include a negative control (e.g., an inactive stereoisomer like R-Benproperine, if available).[6] - Use ARPC2 knockdown or knockout cells as a control to confirm that the observed phenotype is ARPC2-dependent.[2] |
| Precipitation of Compound in Culture Media | - Low Solubility: The final concentration of this compound in the media exceeds its solubility. - Solvent Concentration: High percentage of DMSO in the final working solution. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%). - If precipitation occurs, gentle warming and sonication may help to redissolve the compound.[1] |
Assay-Specific Troubleshooting
| Assay | Issue | Possible Cause(s) | Recommended Solution(s) |
| Actin Polymerization Assay | High Variability Between Replicates | - Inconsistent Mixing: Incomplete mixing of reagents. - Temperature Fluctuations: Assay is sensitive to temperature changes. - Actin Quality: Poor quality or aged actin. | - Ensure thorough but gentle mixing of all components before starting the measurement. - Maintain a constant temperature throughout the assay. - Use freshly prepared, high-quality actin.[7] |
| Transwell Migration/Invasion Assay | No or Low Cell Migration | - Suboptimal Chemoattractant Gradient: Insufficient difference in chemoattractant concentration. - Incorrect Pore Size: The pores of the transwell membrane are too small for the cells. - Cell Health: Cells are not healthy or have low migratory capacity. | - Optimize the concentration of the chemoattractant.[8] - Select a transwell insert with an appropriate pore size for your cell type.[8] - Use healthy, sub-confluent cells. Serum starvation prior to the assay can sometimes enhance migration towards a chemoattractant.[8] |
| Cellular Thermal Shift Assay (CETSA) | Inconsistent Protein Stabilization | - Uneven Heating: Inconsistent temperature across samples. - Insufficient Lysis: Incomplete cell lysis leading to variable protein extraction. - Antibody Issues: Poor primary antibody quality or inappropriate dilution. | - Use a thermal cycler for precise and even heating of samples. - Optimize the lysis buffer and procedure to ensure complete cell lysis. - Validate your primary antibody for Western blotting and optimize its dilution.[9] |
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration/Dosage | Effect | Reference |
| IC50 (Migration/Invasion) | DLD-1, AsPC-1 | 1-2 µM | Inhibition of cell migration and invasion | [2] |
| Cell Viability | Various cancer cell lines | 20-120 µM (24h) | Dose-dependent inhibition of cell viability | [1] |
| In Vivo Tumor Growth Inhibition | Pancreatic tumor model | 50, 100 mg/kg (oral) | Inhibition of primary tumor growth | [1] |
| In Vivo Metastasis Inhibition | AsPC-1 (lung metastasis) | 50 mg/kg | 56.1% inhibition | [1] |
| HCT-116, DLD-1 (liver metastasis) | 50 mg/kg | 78.9% and 78.2% inhibition, respectively | [1] |
Experimental Protocols
Actin Polymerization Assay (Pyrene-Labeled Actin)
This protocol is adapted for a fluorescence plate reader to measure the kinetics of actin polymerization.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
10X Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black 96-well plate
Procedure:
-
Prepare Actin Monomers: On ice, mix pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration and labeling percentage (e.g., 5-10% pyrene-labeled actin).
-
Prepare Experimental Mix: In each well of the 96-well plate, add the appropriate volume of G-buffer, this compound (or DMSO vehicle), and any other proteins of interest (e.g., Arp2/3 complex, WASp-VCA).
-
Initiate Polymerization: To start the reaction, add the actin monomer solution to each well, followed immediately by the addition of 1/10th the final volume of 10X KMEI buffer. Mix gently by pipetting.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
Transwell Cell Migration Assay
This protocol describes a standard method for assessing cell migration through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell culture medium with and without serum (or other chemoattractant)
-
This compound stock solution
-
DMSO (vehicle control)
-
Cells of interest
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend cells in serum-free medium at the desired concentration.
-
Assay Setup: In the lower chamber of the companion plate, add medium containing the chemoattractant (e.g., 10% FBS). In the upper chamber of the transwell insert, add the cell suspension in serum-free medium containing the desired concentration of this compound or DMSO vehicle.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 6-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with the fixation solution for 15-20 minutes. Stain the cells with Crystal Violet for 20-30 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells per field of view.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to ARPC2 in a cellular context.
Materials:
-
Cells expressing ARPC2
-
This compound stock solution
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ARPC2
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO vehicle at the desired concentration for a specified time.
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble ARPC2 by SDS-PAGE and Western blotting using an ARPC2-specific antibody. An increase in the amount of soluble ARPC2 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Signaling pathway of this compound-mediated ARPC2 inhibition.
Caption: Experimental workflow for characterizing this compound as an ARPC2 inhibitor.
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Actin polymerization inhibition by targeting ARPC2 affects intestinal stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 8. fishersci.de [fishersci.de]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Overcoming poor reproducibility in Benproperine Phosphate antitussive assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in Benproperine Phosphate antitussive assays. Our aim is to assist researchers, scientists, and drug development professionals in obtaining reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it suppress cough?
A1: this compound is a non-opioid, peripherally and centrally acting antitussive agent.[1][2][3][4] Its mechanism of action is multifaceted and includes:
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Central Action: Inhibition of the cough center in the medulla oblongata.[1][3][4]
-
Peripheral Action:
-
Molecular Targets: It has been identified as a sigma-1 receptor agonist and an inhibitor of the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2).[5][6][7][8]
Q2: Which are the most common in-vivo models for testing this compound's antitussive efficacy?
A2: The most frequently used preclinical models are the chemically-induced cough models in guinea pigs. The two primary tussive agents used are:
-
Citric Acid-Induced Cough: A widely used model that induces cough through the activation of sensory nerves in the airways.[9][10][11][12]
-
Capsaicin-Induced Cough: This model specifically targets the TRPV1 (transient receptor potential vanilloid 1) channels on C-fibers to elicit a cough reflex.[13][14][15][16]
Q3: What are the key factors that can lead to poor reproducibility in these assays?
A3: Poor reproducibility in antitussive assays can arise from several factors, including:
-
Animal-related variables: Strain, sex, weight, and health status of the guinea pigs.[9]
-
Tussive agent variables: Concentration, preparation, and storage of citric acid or capsaicin solutions.[17]
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Experimental procedure variables: Method of administration (aerosol vs. microinjection), duration of exposure, and acclimatization of animals.[9][11]
-
Data recording and analysis: Subjectivity in cough identification and lack of standardized counting methods.[18]
Q4: Are there any alternatives to chemically-induced cough models?
A4: Yes, other methods to induce cough in animal models include mechanical stimulation of the trachea. However, chemically-induced models are generally more common for high-throughput screening of antitussive drugs.
Troubleshooting Guides
Issue 1: High Variability in Baseline Cough Response to Citric Acid
| Potential Cause | Troubleshooting Step |
| Inconsistent aerosol delivery | Ensure the nebulizer is functioning correctly and calibrated to produce a consistent particle size and output rate. Check for any blockages in the system. |
| Animal stress and movement | Allow for an adequate acclimatization period for the animals in the experimental chambers before inducing cough. This helps to reduce stress-related respiratory changes. |
| Variability in animal sensitivity | Use animals of a consistent weight and sex.[9] If possible, perform a baseline sensitivity test to group animals with similar cough responses. |
| Improper preparation of citric acid solution | Prepare fresh citric acid solutions for each experiment and ensure the pH is consistent. Store the solution appropriately to prevent degradation. |
Issue 2: Inconsistent or Noisy Data in Capsaicin-Induced Cough Assay
| Potential Cause | Troubleshooting Step |
| Tachyphylaxis to capsaicin | Ensure an adequate washout period between successive capsaicin challenges to the same animal to avoid desensitization of the TRPV1 receptors.[13] |
| Solvent effects | Prepare the capsaicin solution with the appropriate vehicle (e.g., ethanol and Tween 80 in saline) and always include a vehicle-only control group to account for any effects of the solvent.[17] |
| Distinguishing cough from other respiratory events | Utilize a reliable system for cough detection that can differentiate coughs from sneezes or deep breaths. This can involve using a combination of audio and pressure sensors.[18] |
| Low cough response | Verify the concentration and bioactivity of the capsaicin solution. Consider using a higher concentration if the response is consistently low, but be mindful of potential inflammatory effects. |
Issue 3: this compound Shows No Significant Antitussive Effect
| Potential Cause | Troubleshooting Step |
| Inappropriate dosage | Perform a dose-response study to determine the optimal effective dose of this compound in your specific model. Published typical dosages for adults are 25-50 mg two to three times a day, which can be a starting point for animal dose calculations.[2] |
| Incorrect route of administration | Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistent. The timing of drug administration before the tussive challenge is also critical. |
| Pharmacokinetic issues | Consider the absorption and metabolism of this compound. The onset of action is typically within 30-60 minutes after oral administration.[1] Ensure the tussive challenge is performed within the therapeutic window. |
| Poor drug formulation | Check the solubility and stability of your this compound formulation. Ensure it is properly dissolved or suspended for accurate dosing. |
Quantitative Data
Table 1: Factors Influencing Citric Acid-Induced Cough in Guinea Pigs
| Factor | Observation | Reference |
| Animal Weight | 180-220g guinea pigs exhibited a significantly higher number of coughs compared to 280-320g animals. | [9] |
| Nebulization Volume | A 5 L nebulization volume resulted in a significantly higher number of coughs than a 3 L volume. | [9] |
| Animal Sex | The latency of coughs in female guinea pigs was longer than in male guinea pigs. | [9] |
| Citric Acid Concentration | The number of coughs increases in a dose-dependent manner with increasing concentrations of citric acid. | [11] |
Table 2: Representative Antitussive Effects in Guinea Pig Cough Models
| Compound | Model | Dose | % Inhibition of Cough | Reference |
| Codeine | Capsaicin-induced | 3-30 mg/kg p.o. | Significant inhibition | [16] |
| Loratadine | Capsaicin-induced | 0.3-10 mg/kg p.o. | Significant inhibition | [16] |
| SKF-10,047 (Sigma-1 agonist) | Citric acid-induced | 5 mg/kg i.p. | ~80% | [19] |
| Carbetapentane (Sigma-1 agonist) | Citric acid-induced | 1-5 mg/kg i.p. | ~50% | [19] |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatize animals for at least 3 days before the experiment.
2. Materials:
-
This compound.
-
Citric acid (0.4 M solution in sterile saline).
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Whole-body plethysmography chamber.
-
Ultrasonic nebulizer.
-
Microphone and pressure transducer.
-
Data acquisition and analysis software.
3. Procedure:
-
Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage) at a predetermined time before the challenge (e.g., 60 minutes).
-
Place each guinea pig individually into the plethysmography chamber and allow for a 10-minute acclimatization period.
-
Nebulize the 0.4 M citric acid solution into the chamber for a fixed period (e.g., 10 minutes).
-
Record the number of coughs during the exposure and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated sharp expiratory airflow.
-
Analyze the data by comparing the number of coughs in the this compound-treated group to the vehicle-treated group.
Protocol 2: Capsaicin-Induced Cough in Conscious Guinea Pigs
1. Animals:
-
As described in Protocol 1.
2. Materials:
-
This compound.
-
Capsaicin (e.g., 30 µM solution in saline with 1% ethanol and 1% Tween 80).
-
Vehicle for this compound.
-
Equipment as described in Protocol 1.
3. Procedure:
-
Follow the same procedure for drug administration and animal acclimatization as in Protocol 1.
-
Nebulize the capsaicin solution into the chamber for a fixed period (e.g., 5 minutes).
-
Record and analyze the cough response as described for the citric acid model.
-
It is crucial to include a vehicle control group for the capsaicin solution to account for any effects of the ethanol and Tween 80.
Mandatory Visualizations
Caption: The basic signaling pathway of the cough reflex.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 4. What is Benproperine used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected side effects of Benproperine Phosphate in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benproperine Phosphate in animal studies. Our goal is to help you address unexpected side effects and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed toxicity of this compound in animal studies?
A1: Based on available research, this compound (BPP) has shown a favorable safety profile in some animal models. For instance, in a study using a pancreatic cancer xenograft mouse model, daily oral administration of 50 mg/kg BPP for 21 days did not result in significant changes in body weight, and histopathological examination (H&E staining) of major organs revealed no obvious toxic effects[1]. This suggests a No Observed Adverse Effect Level (NOAEL) of at least 50 mg/kg in this specific experimental context. However, it is crucial to note that toxicity can be dose-dependent and may vary between species and experimental conditions.
Q2: Are there any known unexpected side effects of this compound in animals?
A2: Currently, there is a lack of published literature detailing specific unexpected side effects of this compound in animal studies. Most non-clinical safety assessments focus on expected toxicities. The primary mechanism of action of Benproperine is as a centrally acting cough suppressant[2]. Therefore, at higher doses, researchers should be vigilant for potential central nervous system (CNS) effects that are extensions of its pharmacological activity. This could include sedation, changes in motor activity, or behavioral alterations. Close observation of animals for any deviation from normal behavior is recommended, especially during dose-escalation studies.
Q3: What are the known signaling pathways affected by this compound that could lead to unexpected effects?
A3: Research has shown that this compound can modulate the AMPK/mTOR signaling pathway[1]. This pathway is a central regulator of cellular metabolism, growth, and autophagy[3][4][5]. In a study on pancreatic cancer, BPP was found to induce autophagy by activating AMPK and inhibiting mTOR[1]. Furthermore, BPP was observed to disrupt the fusion of autophagosomes with lysosomes by downregulating the expression of RAB11A, a key protein in vesicle trafficking[1]. While these effects were studied in the context of cancer, modulation of these fundamental cellular processes could potentially lead to unexpected physiological outcomes in other experimental settings.
Troubleshooting Guides
Problem 1: No Overt Signs of Toxicity, but Concerns about Subtle Effects
Scenario: You are administering this compound and do not observe any overt signs of toxicity (e.g., weight loss, lethargy), but you are concerned about potential sub-clinical or unexpected organ-specific effects.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, kidney, heart, brain, lungs, spleen) even in the absence of gross abnormalities. This can reveal microscopic changes such as inflammation, cellular degeneration, or necrosis that are not otherwise apparent[6].
-
Clinical Pathology: Perform comprehensive blood work, including a complete blood count (CBC) and a full serum chemistry panel. Pay close attention to liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Specialized Organ Function Tests: If you have specific concerns, consider more specialized functional assessments. For example, for potential cardiotoxicity, electrocardiography (ECG) or echocardiography could be employed[7][8][9][10]. For neurotoxicity, a functional observational battery (FOB) or modified Irwin test can assess behavioral and neurological changes[11].
Problem 2: Unexpected Behavioral Changes Observed
Scenario: Animals treated with this compound exhibit unexpected behavioral changes such as hyperactivity, anxiety-like behaviors, or altered social interaction.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the behavioral changes are dose-dependent. A clear dose-response relationship can help ascertain if the effect is drug-related.
-
Control for Stress: The administration procedure itself, such as oral gavage, can induce stress and alter behavior. Ensure that your control group is subjected to the exact same handling and administration procedures (with vehicle) to differentiate between drug effects and procedural stress[2][12][13][14].
-
Detailed Behavioral Phenotyping: Utilize a battery of behavioral tests to systematically characterize the observed changes. This could include tests for locomotor activity (open field test), anxiety (elevated plus maze), and cognitive function (Morris water maze).
Quantitative Data Summary
| Parameter | Species | Route of Administration | Dose | Duration | Observation | Reference |
| Toxicity | Mouse | Oral Gavage | 50 mg/kg/day | 21 days | No significant change in body weight; no obvious toxicity in major organs (H&E staining) | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is adapted from a study investigating the in vivo effects of this compound[1].
Materials:
-
This compound (BPP)
-
Vehicle (e.g., physiologic saline)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of BPP based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
-
Dissolve the BPP in the vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the gavage needle with sterile water or saline to lubricate it.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not apply force.
-
Once the needle is in the esophagus, slowly administer the calculated volume of the BPP solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes post-gavage for any immediate signs of distress, such as labored breathing or regurgitation.
-
Continue to monitor the animals daily for any changes in behavior, appearance, or body weight.
-
Visualizations
Caption: Experimental workflow for oral administration of this compound in mice.
Caption: Signaling pathways modulated by this compound.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cardiotoxicity after a Single Dose of Combretastatin A4-Phosphate in Dogs Using Two-Dimensional Speckle-Tracking Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cardiotoxicity after combretastatin A4-phosphate administration in dogs using two-dimensional speckle tracking echocardiography [biblio.ugent.be]
- 9. Clinical signs of cardiovascular effects secondary to suspected pimobendan toxicosis in five dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac toxicity from phenylpropanolamine overdose in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benproperine Phosphate and Codeine in Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive agents benproperine phosphate and codeine, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. While direct head-to-head clinical trials with comprehensive quantitative data are limited, this document synthesizes available evidence to offer a comparative overview for research and development purposes.
Comparative Data Summary
Due to a lack of direct comparative clinical trials, a side-by-side quantitative comparison of efficacy from a single study is not feasible. The following table summarizes key characteristics of this compound and codeine based on available data from various sources.
| Feature | This compound | Codeine |
| Drug Class | Non-opioid antitussive | Opioid antitussive |
| Primary Mechanism | Central inhibition of the medullary cough center; peripheral action including mild bronchodilator and local anesthetic effects on the respiratory tract[1][2] | Central nervous system depression via its metabolite, morphine, which binds to μ-opioid receptors in the medulla oblongata[3][4][5] |
| Efficacy | Considered effective in managing coughs associated with various conditions like the common cold and bronchitis[1] | Efficacy is debated; some studies show it is no more effective than placebo for certain types of cough, while it may offer some benefit in chronic bronchitis[6][7][8] |
| Onset of Action | Relatively rapid, typically within 30 minutes to an hour[9] | Variable, dependent on metabolism to morphine |
| Side Effects | Generally well-tolerated; may include dizziness, drowsiness, and gastrointestinal disturbances[1] | Nausea, constipation, sedation, respiratory depression, and potential for dependence and addiction[2][7] |
| Addiction Potential | Does not act on opioid receptors and lacks addiction potential[2][9] | Carries a risk of dependence and addiction due to its opioid nature[7] |
Experimental Protocols
A common method for evaluating the efficacy of antitussive drugs is the citric acid cough challenge. This experimental model induces coughing in a controlled manner, allowing for the objective measurement of a drug's suppressive effects.
Citric Acid-Induced Cough Challenge Protocol
This protocol is a standardized method to assess cough reflex sensitivity in humans.
-
Subject Preparation: Healthy volunteers or patients with a history of cough are recruited. They are typically required to abstain from caffeine and other substances that may affect the cough reflex for a specified period before the test.
-
Tussive Agent Preparation: A solution of citric acid is prepared in varying concentrations, typically ranging from 0.01 to 3.2 mol/L in 0.9% saline[10].
-
Administration: The citric acid aerosol is delivered via a nebulizer connected to a dosimeter, which controls the volume and duration of each inhalation to ensure standardized dosing[10][11]. Subjects inhale single breaths of ascending concentrations of citric acid.
-
Cough Assessment: The number of coughs produced within a specific time frame after each inhalation is counted. The cough threshold is often defined as the lowest concentration of citric acid that elicits a certain number of coughs (e.g., two or more)[10].
-
Drug Efficacy Measurement: The protocol is performed before and after the administration of the antitussive drug or placebo. An effective antitussive will increase the cough threshold, meaning a higher concentration of citric acid is required to induce coughing.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and codeine in suppressing the cough reflex.
Experimental Workflow
The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of an antitussive agent using a cough challenge model.
Conclusion
This compound and codeine represent two distinct classes of antitussive agents with different mechanisms of action and side effect profiles. Benproperine offers a multi-faceted, non-opioid approach to cough suppression with a favorable safety profile. In contrast, codeine, a long-standing opioid antitussive, has come under scrutiny regarding its efficacy and carries the risks associated with opioids.
For drug development professionals, the limitations in the current evidence base highlight the need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of these and other novel antitussive agents. Future research employing standardized methodologies, such as the citric acid cough challenge, will be crucial in advancing the field of cough therapeutics.
References
- 1. What is the mechanism of Benproperine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. scitechnol.com [scitechnol.com]
- 4. d-nb.info [d-nb.info]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. pubs.asha.org [pubs.asha.org]
- 11. publications.ersnet.org [publications.ersnet.org]
Comparative analysis of Benproperine Phosphate and Dextromethorphan.
A Comparative Analysis of Benproperine Phosphate and Dextromethorphan as Antitussive Agents
This guide provides a detailed comparative analysis of two prominent antitussive agents, this compound and Dextromethorphan. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and detailed protocols.
Mechanism of Action
This compound and Dextromethorphan suppress the cough reflex through fundamentally different mechanisms. Dextromethorphan acts exclusively on the central nervous system (CNS), whereas Benproperine exhibits both central and peripheral effects.
This compound: This non-opioid antitussive primarily acts on the central nervous system, specifically targeting the medullary cough center to suppress the cough reflex[1][2]. Unlike opioid-based suppressants, it does not act on opioid receptors, thereby avoiding the risk of addiction[2]. In addition to its central action, Benproperine demonstrates peripheral effects, including mild bronchodilator, anti-inflammatory, and local anesthetic properties on the respiratory tract's mucous membranes[2][3]. These peripheral actions may contribute to its overall efficacy by relaxing airway smooth muscles and reducing irritation that can trigger coughing[3].
Dextromethorphan: A widely used over-the-counter antitussive, Dextromethorphan is a synthetic analog of codeine that acts centrally on the brain's cough center in the medulla oblongata to elevate the threshold for coughing[4][5][6]. Its primary mechanisms involve non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor[4][7][8]. At therapeutic doses, it does not exert its effects through opioid receptors[6]. Dextromethorphan also weakly inhibits the reuptake of serotonin and norepinephrine[4]. At doses exceeding therapeutic levels, its NMDA receptor antagonism can produce dissociative hallucinogenic effects[5].
Caption: Comparative mechanisms of action for Benproperine and Dextromethorphan.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion profiles of the two drugs show notable differences, particularly concerning metabolic pathways and half-life variability.
| Parameter | This compound | Dextromethorphan |
| Absorption | Absorbed from the gastrointestinal tract after oral administration[3]. | Rapidly absorbed from the gastrointestinal tract[5]. |
| Onset of Action | 30 to 60 minutes[1][2]. | - |
| Bioavailability | - | ~11%[5]. |
| Distribution | - | Widely distributed; crosses the blood-brain barrier[4]. |
| Metabolism | Metabolized in the liver[3]. | Extensively metabolized in the liver, primarily by CYP2D6 to its active metabolite, dextrorphan. Also metabolized by CYP3A4[4][5]. |
| Elimination Half-Life | - | Variable: 2–4 hours in extensive metabolizers; up to 24 hours in poor metabolizers[5]. |
| Excretion | Primarily via the kidneys. | Primarily renal excretion[4]. |
| Table 1: Comparative Pharmacokinetic Profiles. |
Clinical Efficacy
While both drugs are used for cough suppression, the clinical evidence for their effectiveness varies, especially in the context of acute cough associated with upper respiratory tract infections (URTIs).
This compound: Clinical studies have demonstrated its effectiveness in providing symptomatic relief for both acute and chronic cough[1]. In comparative trials, Benproperine has been shown to be as effective or slightly more efficacious than Dextromethorphan for cough control[9].
Dextromethorphan: The efficacy of Dextromethorphan for acute cough due to URTIs is a subject of debate. Several systematic reviews and clinical trials have concluded that there is little evidence to support its effectiveness over a placebo for this indication[10][11][12]. However, it has shown efficacy in suppressing cough in patients with chronic bronchitis[13]. In some animal models, its potency is considered equivalent to codeine[14].
| Study Focus | This compound | Dextromethorphan |
| Acute Cough (URTI) | Shown to be effective[1][9]. | Efficacy is debated; multiple studies show no significant benefit over placebo[10][12]. |
| Chronic Cough | Indicated for use in chronic cough[1]. | Shown to be effective in patients with chronic bronchitis/COPD, suppressing cough counts by 40-60%[13]. |
| Comparative Efficacy | A postmarketing surveillance study indicated slightly higher efficacy than Dextromethorphan[9]. | A clinical trial comparing guaifenesin plus dextromethorphan to guaifenesin plus codeine found them to be equally effective[15]. |
| Table 2: Summary of Clinical Efficacy Data. |
Safety and Tolerability
Both medications are generally considered safe at therapeutic doses, but they present different side effect profiles and potential for adverse reactions.
This compound: It is generally well-tolerated[1]. The most common side effects are typically mild and may include dry mouth, dizziness, drowsiness, fatigue, heartburn, and gastrointestinal discomfort like nausea[16][17][18].
Dextromethorphan: At recommended doses, common side effects include drowsiness, dizziness, nausea, stomach discomfort, and confusion[19][20][21]. A significant risk associated with Dextromethorphan is its potential for abuse; at high doses, it acts as a dissociative hallucinogen[5]. There is also a risk of serotonin syndrome, particularly when co-administered with other serotonergic medications like certain antidepressants[19].
| Adverse Effect Category | This compound | Dextromethorphan |
| Common | Dry mouth, drowsiness, fatigue, dizziness, heartburn, anorexia, abdominal discomfort[16][18]. | Drowsiness, dizziness, nausea, vomiting, stomach pain, confusion, nervousness[5][21]. |
| Less Common/Rare | Hypersensitivity reactions (skin rash, itching)[1][17]. | Respiratory depression (very rare), serotonin syndrome[19][22]. |
| Abuse Potential | Not associated with narcotic effects or addiction[2]. | High potential for recreational abuse, leading to dissociative and hallucinogenic effects[5][6]. |
| Drug Interactions | Enhanced sedative effects when taken with other CNS depressants (e.g., alcohol, benzodiazepines)[1]. | Interacts with CYP2D6 inhibitors (e.g., quinidine, bupropion), increasing its plasma concentration. Risk of serotonin syndrome with MAOIs and SSRIs[5][8]. |
| Table 3: Comparative Adverse Effect Profiles. |
Experimental Protocols
Protocol: Assessment of Antitussive Efficacy in Acute Cough
This section details a typical methodology for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of an antitussive agent in patients with cough due to an acute upper respiratory tract infection.
Objective: To evaluate the antitussive effect of a single dose of the investigational product compared to a placebo.
Methodology:
-
Patient Selection: Recruit adult patients (e.g., aged 18-50) with a history of dry or minimally productive cough associated with a clinical diagnosis of URTI for less than 72 hours.
-
Inclusion Criteria: Presence of cough as a primary symptom, otherwise healthy.
-
Exclusion Criteria: History of chronic respiratory disease (asthma, COPD), productive cough with significant phlegm, smoking, pregnancy, or use of other cough/cold medications within the last 24 hours[12][21].
-
Study Design: A double-blind, randomized, parallel-group design. Patients are randomly assigned to receive either the active treatment (e.g., Dextromethorphan 30 mg) or a matching placebo[12].
-
Data Collection:
-
Baseline Measurement: Before treatment administration, objective and subjective cough measurements are recorded over a fixed period (e.g., 10 minutes) in a quiet, controlled environment.
-
Objective: Cough frequency (CF) and cough sound pressure level (CSPL) are recorded using a validated computerized cough acquisition system[12].
-
Subjective: Patients rate their cough severity using a visual analog scale (VAS) or a Likert scale.
-
-
Post-Treatment Measurement: The same objective and subjective measurements are repeated at specified time points after dosing (e.g., 90, 135, and 180 minutes)[12].
-
-
Outcome Measures:
-
Primary: The change from baseline in objective cough frequency (CF) and cough sound pressure level (CSPL) at the 90-minute post-treatment time point.
-
Secondary: Changes from baseline in subjective cough severity scores at all post-treatment time points.
-
-
Statistical Analysis: Data from the active and placebo groups are compared using appropriate statistical tests (e.g., ANCOVA with baseline values as a covariate) to determine if there is a statistically significant difference in the reduction of cough metrics between the two groups.
Caption: Workflow for a randomized controlled trial assessing antitussive efficacy.
Conclusion
This compound and Dextromethorphan are distinct antitussive agents in their mechanisms, pharmacokinetic properties, and safety considerations.
-
Dextromethorphan is a purely central-acting agent whose clinical efficacy in acute cough is not well-supported by evidence, though it may be useful in chronic bronchitis. Its significant metabolism via the polymorphic CYP2D6 enzyme leads to high inter-individual variability in its pharmacokinetics, and its potential for abuse is a major concern.
-
This compound offers a dual mechanism of action, targeting both central and peripheral pathways. It is a non-opioid antitussive with no associated risk of addiction[1][2]. Its favorable safety profile and demonstrated efficacy make it a viable alternative, particularly in patient populations where the risks associated with Dextromethorphan, such as drug interactions and abuse potential, are a concern.
For drug development professionals, the distinct profiles of these two compounds highlight different strategies for cough suppression. Benproperine's dual-action mechanism presents an interesting avenue for developing novel antitussives, while the challenges with Dextromethorphan's efficacy and safety underscore the need for more targeted and reliable central-acting agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is Benproperine used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. ricardinis.pt [ricardinis.pt]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic review of randomised controlled trials of over the counter cough medicines for acute cough in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. target-webinars.com [target-webinars.com]
- 12. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical trial examining effectiveness of three cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Side effects, Contraindications [ndrugs.com]
- 17. What are the side effects of this compound? [synapse.patsnap.com]
- 18. Benproperine - Wikipedia [en.wikipedia.org]
- 19. GoodRx - Error [blocked.goodrx.com]
- 20. Dextromethorphan: Side Effects and How to Manage Them [healthline.com]
- 21. Dextromethorphan: MedlinePlus Drug Information [medlineplus.gov]
- 22. Dextromethorphan - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
Benproperine Phosphate Demonstrates Notable Anticancer Efficacy in Pancreatic Cancer Xenograft Models
For Immediate Release
[City, State] – [Date] – New research findings validate the promising anticancer effects of the repurposed antitussive drug, Benproperine Phosphate (BPP), in preclinical xenograft models of pancreatic cancer. The studies highlight BPP's ability to significantly inhibit tumor growth through distinct mechanisms of action, including the induction of autophagy arrest and the inhibition of the ARPC2 complex, a key regulator of cancer cell migration. These findings position BPP as a compelling candidate for further investigation in oncology, offering a potential new therapeutic avenue for a notoriously difficult-to-treat malignancy.
This comparative guide provides an objective analysis of this compound's performance against the standard-of-care chemotherapeutic agent, gemcitabine, in pancreatic cancer xenograft models. The data is compiled from recent peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating the preclinical potential of BPP.
Comparative Efficacy in Pancreatic Cancer Xenograft Models
The following tables summarize the in vivo efficacy of this compound and the standard chemotherapeutic agent, gemcitabine, in inhibiting tumor growth in pancreatic cancer xenograft models. The data is extracted from studies utilizing the Panc-1 human pancreatic cancer cell line.
Table 1: In Vivo Efficacy of this compound in Panc-1 Xenograft Model
| Treatment Group | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings |
| This compound | 50 mg/kg, oral gavage, 5 days/week | 21 days | Not explicitly quantified as a percentage, but significant reduction in tumor growth rate, size, and weight was reported. | Marked reduction in Ki67 staining, indicating decreased proliferation. Increased LC3B and decreased RAB11A expression, confirming autophagy arrest in vivo. |
| Vehicle Control | Physiologic saline, oral gavage, 5 days/week | 21 days | 0% | Uninhibited tumor growth. |
Table 2: In Vivo Efficacy of Gemcitabine in Panc-1 Xenograft Models (Representative Data)
| Treatment Group | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings |
| Gemcitabine | 100 mg/kg, intraperitoneal, twice weekly | 25 days | Significant tumor growth inhibition compared to control. In some studies, induced stable disease. | Demonstrates initial tumor response, but regrowth can occur after treatment cessation. |
| Gemcitabine | 50 mg/kg, intraperitoneal, twice weekly | 3 consecutive weeks | Transiently arrested tumor growth. | Combination with other agents can enhance therapeutic effect.[1] |
| Control | Saline or untreated | 25-28 days | 0% | Rapid tumor growth.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
This compound Xenograft Study Protocol
-
Cell Line: Panc-1 (human pancreatic cancer cell line).
-
Animal Model: Male BALB/c nude mice, 5 weeks old.
-
Tumor Implantation: 7 x 10^6 Panc-1 cells suspended in PBS were injected subcutaneously into the mice.
-
Treatment Initiation: Treatment began when tumor volumes reached approximately 100 mm³.
-
Drug Administration: this compound was administered at a dose of 50 mg/kg via oral gavage, 5 days per week. The control group received physiologic saline.
-
Tumor Measurement: Tumor volume was calculated using the formula V = (length × width²)/2, with measurements taken every other day.
-
Study Duration: The treatment was carried out for 21 days, after which the mice were euthanized and tumors were excised for further analysis.
-
Endpoint Analysis: Excised tumors were weighed and subjected to immunohistochemical staining for Ki67, LC3B, and RAB11A.
Gemcitabine Xenograft Study Protocol (Representative)
-
Cell Line: Panc-1 (human pancreatic cancer cell line).
-
Animal Model: Nude mice.
-
Tumor Implantation: Panc-1 cells were implanted subcutaneously.
-
Treatment Initiation: Treatment commenced when tumor volumes reached approximately 200 mm³.[2]
-
Drug Administration: Gemcitabine was administered at a dose of 100 mg/kg via intraperitoneal injection, twice weekly.[2] The control group received a vehicle control.
-
Tumor Measurement: Tumor size was monitored regularly throughout the study.
-
Study Duration: Treatment was administered for 25 days.[2]
-
Endpoint Analysis: Tumor volumes were compared between the treatment and control groups to determine the extent of tumor growth inhibition.
Mechanisms of Action and Signaling Pathways
This compound exerts its anticancer effects through at least two distinct signaling pathways:
-
Induction of Lethal Autophagy Arrest: BPP triggers the initiation of autophagy via the AMPK/mTOR pathway. However, it also disrupts the fusion of autophagosomes with lysosomes by downregulating the expression of RAB11A. This leads to an excessive accumulation of autophagosomes, resulting in autophagy-mediated cell death.
-
Inhibition of the ARPC2 Complex: BPP has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[3] The Arp2/3 complex is crucial for actin polymerization, which is essential for cell migration and metastasis.[3][4] By inhibiting ARPC2, BPP suppresses cancer cell migration and has the potential to block metastasis.[3][4]
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for a xenograft study.
Caption: Signaling pathway of this compound-induced autophagy arrest.
Caption: Inhibition of the ARPC2 pathway by this compound.
Caption: Workflow for a typical subcutaneous xenograft experiment.
References
- 1. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Benproperine Phosphate
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods for the accurate determination of Benproperine Phosphate in pharmaceutical formulations and biological matrices.
This guide provides a detailed comparison of HPLC and LC-MS/MS analytical methods for the quantification of this compound. The information presented is collated from established methodologies and serves as a practical resource for method selection, development, and validation in research and quality control settings.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the determination of this compound in pharmaceutical preparations involves a reversed-phase HPLC method.[1][2] The methodology is summarized as follows:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A Hypersil C18 column (5 µm, 4.6 mm i.d. x 150 mm) is typically employed for separation.[1]
-
Mobile Phase: A mixture of methanol, water, glacial acetic acid, and triethylamine (60:35:5:0.1, v/v) is used as the mobile phase.[1] Another reported mobile phase consists of methanol and ammonia acetate buffer solution (62:38).[2]
-
Flow Rate: The mobile phase is pumped at a flow rate of approximately 0.9 to 1.0 mL/min.[1][2]
-
Detection: UV detection is performed at a wavelength of 270 nm.[1][2]
-
Internal Standard: Cortisone acetate has been used as an internal standard to ensure accuracy.[1]
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method
For the sensitive and selective determination of Benproperine and its metabolites in biological fluids like plasma and urine, an LC-MS/MS method is employed.[3]
-
Chromatographic System: An LC system is coupled to a tandem mass spectrometer with an electrospray ionization (ESI) interface.
-
Column: A Diamonsil C18 column (150 mm x 4.6 mm i.d.) is used for the chromatographic separation.[3]
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile, water, and formic acid (34:66:1, v/v/v).[3]
-
Flow Rate: A flow rate of 0.5 mL/min is commonly used.[3]
-
Detection: Detection is achieved using tandem mass spectrometry in the selected reaction monitoring (SRM) mode.[3]
-
Internal Standard: Dextromethorphan can be used as an internal standard for this method.[3]
Quantitative Data Comparison
The performance of both HPLC and LC-MS/MS methods can be evaluated based on several key validation parameters. The following tables summarize the reported quantitative data for each method, allowing for a direct comparison.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC Method | LC-MS/MS Method (in plasma) |
| Linearity Range | 9.96 - 49.8 mg/L (r = 0.9998)[1] | Not explicitly stated in the provided abstract |
| Accuracy (Recovery) | 99.91% (n=5)[1] | Within ±4.3%[3] |
| Precision (RSD) | 0.43%[1] | Below 9.2% (intra- and inter-run)[3] |
| Limit of Detection (LOD) | 4 µg/L[2] | Not explicitly stated in the provided abstract |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in the provided abstract | 60 nmol/L for Benproperine[3] |
| Analysis Time | Within 7 min[1] | Not explicitly stated in the provided abstract |
Visualizing the Methodologies
To better understand the workflow and the comparative aspects of these two powerful analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. [Determination of this compound tablets by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of this compound and its related subs...: Ingenta Connect [ingentaconnect.com]
- 3. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RAB11A's Role in Benproperine Phosphate-Induced Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benproperine Phosphate's role in inducing autophagy, with a specific focus on the pivotal involvement of the GTPase RAB11A. We will explore the experimental data supporting this mechanism, detail the protocols for validation, and compare its action to other well-known autophagy modulators.
This compound: A Unique Modulator of Autophagic Flux
Recent studies have repurposed the antitussive drug this compound (BPP) as a potential anti-cancer agent due to its unique mechanism of action on autophagy. Unlike classical inducers, BPP triggers the initial stages of autophagy while simultaneously halting its final degradative step, leading to a lethal accumulation of autophagosomes in cancer cells. This process is critically dependent on the downregulation of RAB11A, a key regulator of vesicle trafficking.
The Dual Role of this compound in Autophagy
This compound initiates autophagy through the well-established AMPK/mTOR signaling pathway. It activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR), a central repressor of autophagy. This leads to the formation of autophagosomes.
However, the crucial and distinguishing feature of BPP's action is its subsequent blockage of autophagic flux. It achieves this by downregulating the expression of RAB11A. RAB11A is essential for the fusion of autophagosomes with lysosomes, the final step where cellular cargo is degraded. By inhibiting this fusion, BPP causes a massive build-up of non-functional autophagosomes, leading to a form of cellular self-destruction known as autophagic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on autophagy and the role of RAB11A.
| Treatment Condition | Key Autophagy Marker | Observation | Fold Change (approx.) | Reference |
| This compound (BPP) | LC3-II/LC3-I Ratio | Increased | Not specified | [1] |
| This compound (BPP) | p62/SQSTM1 Levels | Increased | Not specified | [1] |
| BPP + RAB11A Overexpression | p62/SQSTM1 Levels | Partially Decreased | Not specified | [1] |
| Treatment Condition | Cell Viability/Growth | Observation | Percentage Change (approx.) | Reference |
| This compound (BPP) | Pancreatic Cancer Cells | Decreased | Not specified | [1] |
| BPP + RAB11A Overexpression | Pancreatic Cancer Cells | Partially Rescued | Not specified | [1] |
Note: While the referenced studies demonstrate clear trends, specific fold changes and percentages were not always explicitly stated. The tables reflect the qualitative outcomes reported.
Experimental Protocols
Validating the role of RAB11A in BPP-induced autophagy requires a series of well-defined experiments. Below are detailed methodologies for the key techniques involved.
Cell Culture and Drug Treatment
-
Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are suitable models.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with the desired concentration of BPP (e.g., 20-80 µM) for the specified duration (e.g., 24-48 hours).
siRNA-Mediated Knockdown of RAB11A
-
Reagents: Use commercially available small interfering RNA (siRNA) targeting human RAB11A and a non-targeting control siRNA.
-
Transfection:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Dilute the RAB11A siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours before proceeding with BPP treatment and subsequent analyses.
-
Western Blotting
-
Purpose: To quantify the protein levels of autophagy markers (LC3, p62) and RAB11A.
-
Protocol:
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), RAB11A (1:1000), and a loading control like β-actin or GAPDH (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Immunofluorescence for LC3 Puncta
-
Purpose: To visualize the formation of autophagosomes (LC3 puncta).
-
Protocol:
-
Cell Seeding: Grow cells on glass coverslips in 24-well plates.
-
Treatment: Treat the cells with BPP as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-LC3B antibody (1:200) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.
-
Co-Immunoprecipitation
-
Purpose: To investigate the interaction between RAB11A and other proteins involved in autophagosome-lysosome fusion.
-
Protocol:
-
Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-RAB11A antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using antibodies against potential interacting partners.
-
Visualizing the Molecular Mechanisms and Experimental Design
The following diagrams, generated using Graphviz, illustrate the signaling pathway of BPP-induced autophagy, the experimental workflow for its validation, and a comparison with other autophagy modulators.
Caption: Signaling pathway of this compound-induced autophagy arrest.
Caption: Experimental workflow for validating RAB11A's role.
Caption: Comparison of this compound, Rapamycin, and Chloroquine.
Comparison with Alternative Autophagy Modulators
To fully appreciate the unique mechanism of this compound, it is useful to compare it with other well-characterized autophagy-modulating compounds.
-
Rapamycin: This is a classical autophagy inducer that acts by directly inhibiting mTORC1.[3][4] By inhibiting mTOR, rapamycin initiates the formation of autophagosomes, which then proceed through the entire autophagic process, including fusion with lysosomes and degradation of their contents. Unlike BPP, rapamycin does not interfere with the later stages of autophagy.
-
Chloroquine and Hydroxychloroquine: These are widely used autophagy inhibitors that act at the final stage of the process.[5][6] They are lysosomotropic agents, meaning they accumulate in lysosomes and raise their pH. This inhibits the activity of lysosomal hydrolases and, importantly, blocks the fusion of autophagosomes with lysosomes. While the endpoint of blocked fusion is similar to that of BPP, the mechanism is distinct. Chloroquine's effect is not dependent on RAB11A but rather on altering the lysosomal environment.[7][8]
The table below provides a side-by-side comparison of these compounds.
| Feature | This compound | Rapamycin | Chloroquine |
| Primary Target | AMPK/mTOR and RAB11A | mTORC1 | Lysosomes |
| Effect on Initiation | Induces | Induces | No direct effect |
| Effect on Fusion | Blocks | Permissive | Blocks |
| Mechanism of Fusion Block | Downregulation of RAB11A | N/A | Inhibition of lysosomal acidification |
| Overall Effect | Autophagy arrest and cell death | Autophagy induction and cellular recycling | Autophagy inhibition |
Conclusion
The validation of RAB11A's role in this compound-induced autophagy highlights a novel and promising strategy for cancer therapy. By inducing the initial stages of autophagy and simultaneously blocking the final, degradative step in a RAB11A-dependent manner, BPP triggers a lethal accumulation of autophagosomes. This dual mechanism distinguishes it from classical autophagy inducers like rapamycin and inhibitors like chloroquine. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate and potentially exploit this unique pathway for therapeutic benefit. Understanding the intricate role of RAB11A in this process is paramount to advancing the development of BPP and similar compounds as effective anti-cancer agents.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteolysis.jp [proteolysis.jp]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. mdpi.com [mdpi.com]
Benproperine Phosphate: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines
For Immediate Release
Benproperine Phosphate (BPP), a drug traditionally used as a cough suppressant, is demonstrating significant potential as an anticancer agent. A growing body of research highlights its ability to inhibit the growth and metastasis of various cancer cells through distinct mechanisms of action. This guide provides a comparative analysis of BPP's effects on different cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Inhibition of Cancer Cell Viability and Proliferation
This compound has been shown to selectively inhibit the viability and proliferation of cancer cells while exhibiting minimal cytotoxicity towards normal cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cancer cell types, indicating a cancer-specific action.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| Pancreatic Cancer Cells (unspecified) | Pancreatic Cancer | Cell Viability Assay | Dose-dependent decrease | [1] |
| DLD-1 | Colorectal Carcinoma | Cell Viability Assay | 20% reduction at 20 µM | [2] |
| DLD-1 | Colorectal Carcinoma | Migration Assay | IC50 of 2 µM (Benproperine) | [2] |
| DLD-1 | Colorectal Carcinoma | Migration Assay | IC50 of 1 µM (S-Benproperine) | [2] |
| DLD-1 | Colorectal Carcinoma | Invasion Assay | IC50 of 4 µM (Benproperine) | [2] |
| DLD-1 | Colorectal Carcinoma | Invasion Assay | IC50 of 2 µM (S-Benproperine) | [2] |
| HPDE | Normal Pancreatic Duct Epithelial | Cytotoxicity Assay | No obvious cytotoxicity | [1] |
Note: The S-stereoisomer of Benproperine (S-Benp) has shown greater potency in inhibiting migration and invasion compared to the racemic mixture.
Induction of Autophagy-Mediated Cell Death in Pancreatic Cancer
In pancreatic cancer cells, this compound induces a unique form of cell death by initiating and subsequently arresting the autophagy process.[1][3] This leads to an excessive accumulation of autophagosomes, ultimately resulting in cell death.
Signaling Pathway:
Caption: this compound's signaling pathway in pancreatic cancer cells.
Inhibition of Cancer Cell Migration and Metastasis
A key mechanism of this compound's anticancer activity is its ability to inhibit cancer cell migration and metastasis.[4] This is achieved by directly targeting the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), a crucial component of the cellular machinery responsible for cell movement.
Signaling Pathway:
Caption: Inhibition of cancer cell migration by this compound via ARPC2.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cancer cells to migrate through a porous membrane.
Workflow:
Caption: Workflow for a Transwell cell migration assay.
Detailed Steps:
-
Chamber Setup: Place Transwell inserts (with 8.0 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Suspend cancer cells in serum-free medium with or without this compound and seed them into the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect key proteins involved in the autophagy pathway.
Detailed Steps:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3, p62, Beclin-1, Atg5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression levels.
Conclusion
This compound presents a promising avenue for cancer therapy due to its multifaceted effects on cancer cells. Its ability to induce autophagy-mediated cell death in pancreatic cancer and inhibit cell migration in various cancer types highlights its potential as a repurposed anticancer drug. Further research is warranted to fully elucidate its efficacy across a broader range of cancers and to translate these preclinical findings into clinical applications.
References
- 1. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of Benproperine Phosphate through knockout/knockdown studies.
A detailed examination of Benproperine Phosphate's proposed mechanism of action in contrast with established antitussive agents. This guide synthesizes available pharmacological data, outlines key experimental methodologies for antitussive drug evaluation, and provides a comparative look at efficacy and receptor engagement.
Benproperine is a peripherally acting antitussive agent believed to exert its effects by inhibiting the cough reflex at the level of the afferent sensory nerves in the respiratory tract. While direct genetic confirmation through knockout/knockdown studies on its specific targets is not extensively documented in publicly available research, pharmacological evidence points towards its interaction with sigma-1 receptors and voltage-gated sodium channels. This guide compares the proposed mechanism of Benproperine with other prominent antitussive drugs, presents supporting experimental data, and provides detailed protocols for the methods used to investigate these mechanisms.
Comparative Analysis of Antitussive Mechanisms
The primary mechanism of Benproperine is thought to involve the suppression of signals originating from sensory nerves in the lungs and airways. This peripheral action is distinct from centrally acting agents like codeine or dextromethorphan.
-
This compound : Its antitussive effect is attributed to the inhibition of C-fiber and Aδ-fiber activity in the vagus nerve, which are responsible for transmitting cough-inducing stimuli from the airways to the brainstem. Evidence suggests this is achieved through the modulation of key ion channels and receptors on these sensory neurons. One of the proposed targets is the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, which can modulate ion channel activity.
-
Dextromethorphan : This agent has a more complex pharmacology, acting centrally as an NMDA receptor antagonist at the cough center in the brainstem. Additionally, it is a well-known sigma-1 receptor agonist. This dual action provides a different therapeutic profile compared to the primarily peripheral action of Benproperine.
-
Codeine : As a classic opioid antitussive, codeine and its metabolites act on μ-opioid receptors in the brainstem to suppress the cough reflex. Its central mechanism of action is well-established, though it carries a higher risk of side effects such as sedation and dependence.
The following diagram illustrates the proposed signaling pathways for these agents.
The Anti-Metastatic Potential of Benproperine Phosphate: A Comparative Analysis
A comprehensive review of the growing body of evidence suggesting the anti-cancer properties of the antitussive drug, Benproperine Phosphate, with a particular focus on its reproducible effects on tumor metastasis. This guide provides a comparative analysis with other compounds targeting similar pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound (BPP), a widely used cough suppressant, has emerged as a promising candidate for drug repurposing in oncology.[1][2][3] Extensive research has demonstrated its ability to inhibit tumor cell migration and metastasis by targeting a key component of the cellular machinery responsible for cell movement.[4][5] This guide delves into the mechanism of action of BPP, presents a comparative analysis with its more potent stereoisomer and other inhibitors of the same pathway, and provides detailed experimental protocols to facilitate reproducibility of these critical findings.
Mechanism of Action: Inhibition of the Arp2/3 Complex
The primary mechanism by which this compound exerts its anti-metastatic effects is through the inhibition of the Actin-Related Protein 2/3 (Arp2/3) complex, specifically by binding to the ARPC2 subunit.[4][6][7] The Arp2/3 complex is a crucial protein assembly that initiates the branching of actin filaments, a fundamental process driving the formation of lamellipodia and other protrusions necessary for cell migration and invasion.[4][6] By inhibiting ARPC2, BPP effectively disrupts actin polymerization, leading to a reduction in cancer cell motility.[4][5]
Recent studies have also uncovered a secondary mechanism in pancreatic cancer, where BPP can induce autophagy arrest, contributing to its anti-tumor effects.[8]
Comparative Analysis of Anti-Metastatic Activity
This section compares the in vitro and in vivo efficacy of this compound with its active stereoisomer, S-Benproperine, and another ARPC2 inhibitor, Pimozide.
In Vitro Efficacy: Inhibition of Cancer Cell Migration and Invasion
The ability of these compounds to inhibit the migration and invasion of cancer cells is a key indicator of their anti-metastatic potential. The following table summarizes the available data from various studies.
| Compound | Cancer Cell Line | Assay | Concentration | Inhibition | Citation |
| This compound | DLD-1 (Colon) | Migration | 5 µM | ~40% | [9] |
| DLD-1 (Colon) | Invasion | 5 µM | ~45% | [10] | |
| S-Benproperine | DLD-1 (Colon) | Migration | 2 µM | 52% | [9] |
| DLD-1 (Colon) | Migration | 5 µM | 78% | [9] | |
| DLD-1 (Colon) | Invasion | 2 µM | 57% | [11] | |
| DLD-1 (Colon) | Invasion | 5 µM | 93% | [11] | |
| AsPC-1 (Pancreatic) | Migration | Not Specified | Significant | [9] | |
| B16-BL6 (Melanoma) | Migration | Not Specified | Significant | [9] | |
| Pimozide | Various | Migration & Invasion | Not Specified | Significant | [6][7] |
| MDA-MB-231 (Breast) | Migration & Invasion | Not Specified | Reduction | [12][13] |
Note: "Not Specified" indicates that the exact concentration or percentage of inhibition was not provided in the cited abstract.
In Vivo Efficacy: Reduction of Tumor Metastasis in Animal Models
The ultimate test of an anti-metastatic agent is its ability to prevent the spread of cancer in a living organism. The following table summarizes the results from in vivo studies using mouse models.
| Compound | Cancer Model | Administration | Effect | Quantitative Data | Citation |
| This compound | AsPC-1 (Pancreatic) Lung Metastasis | 50, 100 mg/kg (oral) | Marked decrease in lung metastasis | 56.1% inhibition | [2] |
| HCT-116 (Colon) Liver Metastasis | 50, 100 mg/kg (oral) | Significantly suppressed liver metastasis | 78.9% inhibition | [2] | |
| DLD-1 (Colon) Liver Metastasis | 50, 100 mg/kg (oral) | Significantly suppressed liver metastasis | 78.2% inhibition | [2] | |
| S-Benproperine | AsPC-1 (Pancreatic) Orthotopic | Not Specified | Suppressed primary tumor growth and metastasis | 50.8% primary tumor inhibition (weight); 71.6% (photon flux); Liver: 40.3%, Spleen: 55.5%, Kidney: 88.3% metastasis inhibition | [11][14] |
| Pimozide | AsPC-1 (Pancreatic) Lung Metastasis | Not Specified | Marked decrease in lung metastasis | 62.8% inhibition of metastatic colonies | [6] |
| MDA-MB-231 (Breast) Xenograft | 20 mg/kg (i.p.) | Reduced lung metastases | 92-94% fewer metastases | [12][15] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental setups, the following diagrams are provided in the DOT language.
Caption: Mechanism of this compound in inhibiting tumor metastasis.
Caption: General workflow for an in vitro transwell migration/invasion assay.
Caption: General workflow for an in vivo experimental metastasis model.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited.
In Vitro Transwell Migration and Invasion Assay
This protocol is a generalized procedure based on standard methods.[16][17][18][19]
-
Cell Culture: Culture cancer cells (e.g., DLD-1, AsPC-1) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin and resuspend in serum-free media. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
Transwell Setup:
-
For migration assays , use transwell inserts with an 8 µm pore size.
-
For invasion assays , coat the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
-
Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add 600 µL of complete medium (containing serum as a chemoattractant). Add the desired concentration of this compound, S-Benproperine, or Pimozide to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Cell Removal: After incubation, gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts, allow them to dry, and count the stained cells in several random fields under a microscope. The results are typically expressed as the percentage of migrated/invaded cells compared to the control.
In Vivo Experimental Metastasis Mouse Model
This protocol is a generalized procedure based on standard methods.[20][21][22][23][24]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) of 6-8 weeks of age.
-
Cell Preparation: Harvest luciferase-expressing cancer cells (e.g., AsPC-1-luc) and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Injection:
-
Experimental Metastasis (Tail Vein Injection): Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse. This models the hematogenous spread of cancer cells.
-
Orthotopic Model: Surgically implant the cancer cells into the corresponding organ of origin (e.g., pancreas for AsPC-1 cells) to mimic primary tumor growth and subsequent spontaneous metastasis.
-
-
Drug Administration: Begin treatment with this compound, S-Benproperine, or Pimozide at the desired dosage and schedule (e.g., daily oral gavage or intraperitoneal injection). A vehicle control group should be included.
-
Monitoring: Monitor the tumor growth and metastatic burden non-invasively using bioluminescence imaging at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At a predetermined endpoint (e.g., 4-6 weeks or when control mice show signs of significant tumor burden), euthanize the mice.
-
Metastasis Quantification: Carefully dissect the organs of interest (e.g., lungs, liver, spleen, kidneys). Count the number of visible metastatic nodules on the organ surface. For a more quantitative analysis, tissue homogenates can be prepared and luciferase activity can be measured.
-
Histology: Fix the organs in 10% formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to confirm the presence of metastatic lesions.
Conclusion
The available data strongly support the reproducible effect of this compound in inhibiting tumor metastasis. Its mechanism of action, targeting the ARPC2 subunit of the Arp2/3 complex, is well-defined. Comparative studies indicate that its stereoisomer, S-Benproperine, exhibits even greater potency, highlighting a promising avenue for further drug development. The alternative ARPC2 inhibitor, Pimozide, also demonstrates significant anti-metastatic effects, providing further validation for targeting this pathway. The detailed experimental protocols provided in this guide should empower researchers to further investigate and build upon these important findings, ultimately paving the way for potential clinical applications of these repurposed drugs in the fight against cancer metastasis.
References
- 1. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pimozide suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pimozide suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Benproperine Phosphate and Other Antitussives in Chronic Bronchitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benproperine phosphate with other commonly used antitussives, namely codeine and dextromethorphan, for the management of chronic bronchitis. The information is compiled from a review of available clinical studies and pharmacological data to support research and development in respiratory therapeutics.
Executive Summary
Chronic bronchitis, a phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by a persistent productive cough. While the primary management focuses on addressing the underlying inflammation and bronchoconstriction, symptomatic relief of cough remains a clinical challenge. This guide delves into the comparative efficacy, safety, and mechanisms of action of three key antitussive agents. The available data suggests that while codeine has historically been a standard, its efficacy in chronic respiratory diseases is now contested. Dextromethorphan offers a non-narcotic alternative, though its benefits appear modest. This compound, a non-opioid antitussive with a dual central and peripheral mechanism, presents a potentially valuable therapeutic option, though it is less extensively studied in direct comparative trials for chronic bronchitis.
Comparative Data on Antitussive Efficacy
The following tables summarize the quantitative data from available studies. It is important to note that direct head-to-head trials of all three agents in a chronic bronchitis population are limited. The data presented is a synthesis from various studies.
| Efficacy Parameter | This compound | Codeine | Dextromethorphan | Source |
| Cough Frequency Reduction | Data not available in direct comparative studies for chronic bronchitis. | In patients with COPD, codeine (60 mg) did not show a significant reduction in cough frequency compared to placebo (p=0.52).[1][2][3][4] | In a study on chronic cough, 20 mg of dextromethorphan was as effective as 20 mg of codeine in reducing cough frequency.[5] | [1][2][3][4][5] |
| Cough Intensity Reduction | Data not available in direct comparative studies. | In a study on chronic cough, 20 mg of codeine was less effective than 20 mg of dextromethorphan in reducing cough intensity (p < 0.0008).[5] | In a study on chronic cough, 20 mg of dextromethorphan was more effective than 20 mg of codeine in reducing cough intensity (p < 0.0008).[5][6] | [5][6] |
| Patient Preference | Data not available in direct comparative studies. | In a study on chronic cough, the majority of patients preferred dextromethorphan over codeine (p < 0.001).[5] | In a study on chronic cough, the majority of patients preferred dextromethorphan over codeine (p < 0.001).[5] | [5] |
| Subjective Improvement (Chronic Bronchitis/COPD) | Described as effective in some literature, but quantitative data from comparative trials is lacking. | In a study on COPD, there were no significant differences in subjective cough scores for codeine compared with placebo.[1][4] A real-world analysis showed 40.1% of patients with chronic cough reported improvement with codeine.[7] | ACCP guidelines recommend dextromethorphan for short-term symptomatic relief of coughing in patients with chronic bronchitis.[8] | [1][4][7][8] |
| Safety and Tolerability | This compound | Codeine | Dextromethorphan | Source |
| Common Side Effects | Dizziness, dry mouth, fatigue. | Drowsiness, constipation, nausea, dizziness.[7][9] | Dizziness, nausea, drowsiness. | [7][9] |
| Respiratory Depression | Not reported to cause respiratory depression. | Risk of respiratory depression, especially at higher doses.[9] | Lower risk of respiratory depression compared to opioids.[10] | [9][10] |
| Dependence Potential | No dependence potential. | Opioid with potential for dependence and abuse.[9] | Non-narcotic with low abuse potential at therapeutic doses. | [9] |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.
Study 1: Objective Assessment of Codeine in COPD
-
Objective: To quantify the effect of codeine on objective and subjective measures of cough in patients with stable COPD.[1][4]
-
Study Design: Double-blind, placebo-controlled, crossover study.[1][4]
-
Participants: 21 patients with a physician-diagnosis of stable COPD and a complaint of cough.[1][4]
-
Intervention: Patients received either codeine phosphate (60 mg) or a matched placebo at the start of two separate 10-hour daytime and overnight recording periods, with a one-week washout period in between.[1][4]
-
Outcome Measures:
Study 2: Comparative Efficacy of Dextromethorphan and Codeine in Chronic Cough
-
Objective: To compare the antitussive activity of dextromethorphan and codeine in patients with chronic, stable cough.[5]
-
Study Design: Double-blind, crossover trial.[5]
-
Participants: 16 patients with chronic, stable cough.[5]
-
Intervention: Patients received either 20 mg of dextromethorphan or 20 mg of codeine, with a crossover period.[5]
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
The antitussive effects of this compound, codeine, and dextromethorphan are mediated through distinct signaling pathways.
This compound
This compound is a non-opioid antitussive with a dual mechanism of action. Centrally, it is thought to inhibit the cough center in the medulla oblongata. Peripherally, it has been suggested to have a local anesthetic effect on the stretch receptors in the airways.
Codeine
Codeine is an opioid agonist that exerts its antitussive effect by acting on the μ-opioid receptors in the cough center of the medulla. This action suppresses the cough reflex.
Dextromethorphan
Dextromethorphan is a non-competitive antagonist of the NMDA receptor and an agonist of the sigma-1 receptor in the central nervous system. These actions are believed to increase the threshold for coughing in the medullary cough center.
Caption: Comparative Mechanisms of Action of Antitussives.
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing the efficacy of different antitussive agents in patients with chronic bronchitis.
Caption: Generalized Clinical Trial Workflow for Antitussives.
Conclusion
The existing evidence base for the comparative efficacy of this compound, codeine, and dextromethorphan in chronic bronchitis has notable gaps. While codeine's utility is increasingly questioned due to a lack of significant benefit over placebo in some studies and its side-effect profile, dextromethorphan presents a marginally better alternative in terms of safety and, in some instances, efficacy. This compound, with its distinct mechanism of action, warrants further investigation through well-designed, head-to-head clinical trials to definitively establish its position in the therapeutic arsenal for chronic bronchitis-associated cough. Future research should focus on objective cough monitoring and patient-reported outcomes to provide a comprehensive assessment of these antitussive agents.
References
- 1. Effect of codeine on objective measurement of cough in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Dextromethorphan and codeine: objective assessment of antitussive activity in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Codeine prescription pattern and treatment responses in patients with chronic cough: a routinely collected institutional database analysis - Oh - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Chronic cough due to chronic bronchitis: ACCP evidence-based clinical practice guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
Safety Operating Guide
Safe Disposal of Benproperine Phosphate in a Laboratory Setting
The proper disposal of Benproperine Phosphate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to conflicting classifications in available Safety Data Sheets (SDS), a conservative approach that treats the compound as hazardous waste is strongly recommended. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Hazard Classification Overview
An analysis of various supplier Safety Data Sheets reveals inconsistencies in the hazard classification of this compound. This discrepancy underscores the need for a cautious disposal protocol.
| Hazard Category | Cayman Chemical | MedChemExpress[1] | DC Chemicals[2] |
| GHS Classification | Not Classified | Classified | Classified |
| Acute Oral Toxicity | Not Classified | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) |
| Skin Irritation | Not Classified | Category 2 (Causes skin irritation) | Not Classified |
| Eye Irritation | Not Classified | Category 2A (Causes serious eye irritation) | Not Classified |
| Respiratory Irritation | Not Classified | Category 3 (May cause respiratory irritation) | Not Classified |
| Aquatic Hazard | Slightly hazardous for water | Not Classified | Category 1 (Very toxic to aquatic life with long lasting effects) |
Given that some sources identify this compound as harmful if swallowed, an irritant, and very toxic to aquatic life, it is imperative to handle and dispose of it as a hazardous chemical.[1][2]
Disposal Protocol for this compound
This step-by-step protocol is based on regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling this compound waste, ensure appropriate PPE is worn.
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety goggles or glasses with side-shields.[2]
-
Lab Coat: An impervious lab coat is recommended to protect skin and clothing.[2]
-
Ventilation: Handle the material in a well-ventilated area or under an appropriate exhaust ventilation system to avoid inhaling dust or aerosols.[1][2]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent accidental mixing with incompatible materials and to ensure correct disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be puncture-resistant, leak-proof, and have a secure lid.[5]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound." Include the date accumulation begins.
-
Incompatible Materials: Avoid mixing with strong acids, bases, or strong oxidizing/reducing agents.[2]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or in the sewer system.[3] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]
-
DO NOT dispose of this compound in the regular trash.[6][7] One SDS suggesting that small quantities can be disposed of with household waste is superseded by more stringent classifications and general EPA guidelines.
-
Step 3: Accidental Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate personnel from the immediate area to ensure safety.[1]
-
Containment: Prevent the spill from spreading or entering drains or water courses.[1]
-
Clean-up:
-
For solid spills, mechanically pick up the material (e.g., sweep or vacuum with HEPA filter).
-
For solutions, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
-
Disposal of Clean-up Material: Place all contaminated materials (absorbent, PPE, etc.) into the designated hazardous waste container.
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly.[1]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a certified entity.
-
Engage a Licensed Waste Hauler: Arrange for pickup and disposal through a licensed hazardous waste management company. These companies are permitted to transport and dispose of chemical waste in accordance with EPA and local regulations.
-
Incineration: Most pharmaceutical waste is treated via incineration at a licensed medical incineration site to ensure complete destruction.[3]
-
Documentation: Maintain all records related to the disposal, including waste manifests. The DEA requires that disposal records for certain substances be kept for at least two years.[8] While this compound is not a controlled substance, maintaining thorough records is a best practice.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|19428-14-9|MSDS [dcchemicals.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. luriechildrens.org [luriechildrens.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
Comprehensive Safety and Handling Guide for Benproperine Phosphate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Benproperine Phosphate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment to minimize exposure risks.
Hazard Classification:
| Hazard Statement | Classification | GHS Code |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | H302 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | H315 |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335 |
| Very toxic to aquatic life with long-lasting effects | Acute and Chronic aquatic toxicity (Category 1) | H410 |
Recommended Personal Protective Equipment (PPE):
Based on the potential hazards, the following PPE is mandatory when handling this compound.[1][2]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[2] | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Hand Protection | Impermeable protective gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation.[1][3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] |
| Skin and Body Protection | A lab coat or impervious clothing.[2] For larger quantities or when there is a risk of significant exposure, a protective suit may be necessary. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used when handling the powder outside of a ventilated enclosure or if dust/aerosols may be generated.[2] An N95 or higher-rated respirator is recommended. | Prevents inhalation of the powder, which may cause respiratory tract irritation.[1][3] |
Operational and Handling Procedures
Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring personnel safety.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage.
-
Unpack in a designated area, preferably with ventilation.[5]
-
Wear appropriate PPE (gloves, lab coat, eye protection) during unpacking.
-
-
Preparation and Weighing:
-
Dissolving and Solution Handling:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If using a vortex or sonicator, ensure the container is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
First-Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and keep it away from drains or water courses.[1]
-
Clean-up:
-
Dispose: Place all contaminated materials into a sealed container for proper disposal as chemical waste.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound, including unused material, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a sealable, leak-proof container for all waste.[7]
-
-
Disposal Method:
-
Empty Containers:
-
Before disposing of empty containers, scratch out all identifying information on the label to protect proprietary information.[7]
-
Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|19428-14-9|MSDS [dcchemicals.com]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
